Product packaging for Cabazitaxel(Cat. No.:CAS No. 183133-96-2)

Cabazitaxel

Cat. No.: B1684091
CAS No.: 183133-96-2
M. Wt: 835.9 g/mol
InChI Key: BMQGVNUXMIRLCK-OAGWZNDDSA-N
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Description

Cabazitaxel is a tetracyclic diterpenoid that is 10-deacetylbaccatin III having O-methyl groups attached at positions 7 and 10 as well as an O-(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl group attached at position 13. Acts as a microtubule inhibitor, binds tubulin and promotes microtubule assembly and simultaneously inhibits disassembly. It has a role as an antineoplastic agent and a microtubule-stabilising agent. It is functionally related to a 10-deacetylbaccatin III.
This compound is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. As a second-generation semisynthetic microtubule inhibitor, this compound stabilizes microtubules and induces tumour cell death. Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, this compound can more readily penetrate the blood–brain barrier compared to other taxanes like [paclitaxel] and [docetaxel]. this compound is used to treat metastatic castration-resistant prostate cancer. It was first approved by the FDA on June 17, 2010. It was also approved by the EMA on March 17, 2011 and Health Canada on December 17, 2019.
This compound is a Microtubule Inhibitor. The physiologic effect of this compound is by means of Microtubule Inhibition.
This compound is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with this compound has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.
This compound is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. This compound binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, this compound penetrates the blood-brain barrier (BBB).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 7 approved and 18 investigational indications. This drug has a black box warning from the FDA.
has antineoplastic activity;  structure in first source
in multicenter phase II study for treatment of taxane-resistant metastatic breast cancer patients (2008)
an antineoplastic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H57NO14 B1684091 Cabazitaxel CAS No. 183133-96-2

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171389
Record name Cabazitaxel
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Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cabazitaxel
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CAS No.

183133-96-2
Record name Cabazitaxel
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Record name Cabazitaxel
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Record name 7,10-dimethyl-docetaxel
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Record name Cabazitaxel
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Preclinical Antitumor Activity of Cabazitaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of cabazitaxel, a second-generation taxane developed to overcome resistance to first-generation taxanes like docetaxel.[1] this compound has demonstrated significant efficacy in a broad range of preclinical cancer models, including those with innate or acquired resistance to chemotherapy.[2][3] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

This compound, like other taxanes, is a microtubule inhibitor.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilization.[2][4] This disruption of microtubule dynamics leads to a blockage of mitosis at the metaphase/anaphase transition, ultimately inducing tumor cell apoptosis.[2] Preclinical studies have shown that this compound stabilizes microtubules as effectively as docetaxel.[2][5] A key advantage of this compound is its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, allowing it to be more effective in resistant tumor models.[6][7]

In Vitro Antitumor Activity

This compound has demonstrated potent antiproliferative activity across a wide array of human and murine cancer cell lines. In chemotherapy-sensitive cell lines, its activity is comparable to that of docetaxel.[1] However, in cell lines with acquired resistance to taxanes, this compound is markedly more potent.[1][2][3]

Table 1: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Sensitive Cell Lines
Cell LineCancer TypeThis compound IC50 (μmol/L)Docetaxel IC50 (μmol/L)
P388Murine Leukemia0.0040.008
HL60Human Promyelocytic Leukemia0.0410.079
KBHuman Oral Epidermoid Carcinoma0.0050.010
Calc18Human Breast Carcinoma0.0120.025

Data sourced from preclinical studies.[5] IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 2: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Resistant Cell Lines
Cell LineResistance MechanismThis compound IC50 (μmol/L)Docetaxel IC50 (μmol/L)
MES-SA/Dx5P-gp overexpression0.0130.17
MCF-7/TxT50P-gp overexpression0.4144.01

Data sourced from preclinical studies.[2][3][6] These cell lines exhibit resistance to doxorubicin and docetaxel, respectively.

In Vivo Antitumor Activity

In vivo studies using tumor xenografts in mice have consistently demonstrated the potent antitumor efficacy of this compound. It has shown activity in a broad spectrum of docetaxel-sensitive tumors and, importantly, in tumors with innate or acquired resistance to docetaxel.[1][2][8]

Table 3: In Vivo Antitumor Activity of this compound in Docetaxel-Sensitive Xenograft Models
Tumor ModelCancer TypeThis compound TreatmentOutcome
B16Murine Melanoma10 mg/kgSignificant tumor growth inhibition
C51Murine Colon Adenocarcinoma15 mg/kgTumor regression
HCT 116Human Colon Carcinoma10 mg/kgSignificant tumor growth inhibition
DU 145Human Prostate Carcinoma10 mg/kgTumor growth delay
HID28Human Castration-Resistant Prostate Cancer20 mg/kgGreater efficacy than docetaxel (1.4% vs 16.7% tumor volume change)[1]

Data compiled from various preclinical studies.[2][3]

Table 4: In Vivo Antitumor Activity of this compound in Docetaxel-Resistant Xenograft Models
Tumor ModelResistance StatusThis compound TreatmentOutcome
B16/TXTAcquired Docetaxel Resistance15 mg/kgSignificant tumor growth inhibition
UISO BCA-1Innate Docetaxel Resistance15 mg/kgTumor regression
GXF-209Innate Docetaxel Resistance15 mg/kgTumor growth delay

Data compiled from various preclinical studies.[2][3][9]

Experimental Protocols

In Vitro Antiproliferative Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are incubated with varying concentrations of this compound or docetaxel for a period of 96 hours at 37°C.[1]

  • Cell viability is assessed using a colorimetric assay, such as the Neutral Red assay.[1]

  • The IC50 value is calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated control cells.

Microtubule Stabilization Assay

Objective: To assess the effect of this compound on microtubule assembly and stability.

Methodology:

  • Purified tubulin is incubated with this compound or docetaxel at various concentrations.

  • The rate of tubulin polymerization is measured by monitoring the change in optical density at 340 nm.

  • To assess microtubule stability, polymerized microtubules are exposed to cold temperatures, which normally induces depolymerization. The rate of depolymerization in the presence of the drug is measured.[2]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Human or murine tumor cells are implanted subcutaneously into immunocompromised mice.[2]

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is administered intravenously (IV) at predetermined doses and schedules (e.g., every 4 days for 3 cycles).[10]

  • Tumor volume and body weight are measured regularly to assess efficacy and toxicity. The highest nontoxic dose (HNTD) is defined as the dose causing less than 20% body weight loss with no drug-related deaths.[2]

  • Antitumor activity is evaluated based on tumor growth inhibition, tumor regression, and survival rates.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Tumor-bearing mice are administered a single IV dose of this compound.[2]

  • Blood and tumor tissue samples are collected at various time points post-administration.[2]

  • The concentration of this compound in plasma and tumor tissue is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the typical workflow for its preclinical evaluation.

Cabazitaxel_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Block Mitotic Block (G2/M Phase) Stabilization->Mitotic_Block Apoptosis Apoptosis (Cell Death) Mitotic_Block->Apoptosis

Caption: Mechanism of action of this compound in a tumor cell.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Selection of Cancer Cell Lines (Sensitive & Resistant) Antiproliferative Antiproliferative Assays (IC50) Cell_Lines->Antiproliferative Mechanism Mechanism of Action (Microtubule Stabilization) Antiproliferative->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Survival) Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound robustly demonstrate its potent antitumor activity, particularly in taxane-resistant cancer models.[1][3] Its distinct advantage of having a low affinity for the P-gp efflux pump provides a strong rationale for its clinical development and use in patients who have developed resistance to other taxanes.[6][7] The comprehensive in vitro and in vivo studies have established a clear understanding of its mechanism of action and efficacy profile, paving the way for its successful clinical application in treating various cancers, most notably metastatic castration-resistant prostate cancer.[1][11] Further preclinical research continues to explore its potential in other tumor types and in combination with other therapeutic agents.[8][12]

References

The Synthesis of Cabazitaxel from 10-Deacetylbaccatin III: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthesis of Cabazitaxel, a potent second-generation taxane, commencing from the natural precursor 10-deacetylbaccatin III (10-DAB). This document details the multi-step chemical transformations, including experimental protocols with quantitative data, and delves into the molecular mechanism of action of this compound, illustrated through a detailed signaling pathway diagram.

Introduction

This compound (Jevtana®) is a crucial chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel.[1] Its enhanced efficacy is, in part, attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, allowing for better penetration and retention in tumor cells.[2] The synthesis of this complex molecule is a significant undertaking in medicinal chemistry, starting from 10-deacetylbaccatin III, a naturally occurring diterpenoid extracted from the needles of the yew tree (Taxus species).[1][3] This guide will elucidate a common synthetic pathway, providing a framework for researchers in the field.

Synthetic Pathway Overview

The semi-synthesis of this compound from 10-deacetylbaccatin III is a multi-step process that involves the strategic protection and deprotection of various hydroxyl groups, followed by methylation and the attachment of a specific side chain at the C-13 position. The overall strategy can be summarized as follows:

  • Protection of C7 and C10 Hydroxyl Groups: The secondary hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent their interference in subsequent reactions.

  • Protection of the C13 Hydroxyl Group: The sterically hindered tertiary hydroxyl group at C13 is then protected.

  • Deprotection of C7 and C10: The protecting groups at C7 and C10 are removed to allow for the next modification.

  • Methylation of C7 and C10 Hydroxyl Groups: The free hydroxyl groups at C7 and C10 are methylated to introduce the characteristic dimethoxy feature of this compound.

  • Deprotection of the C13 Hydroxyl Group: The protecting group at C13 is removed to enable the esterification with the side chain.

  • Side-Chain Attachment: The crucial β-lactam side chain is coupled to the C13 hydroxyl group.

  • Final Deprotection: The protecting groups on the side chain are removed to yield the final product, this compound.

A new synthetic route with a total yield of 20% over 6 steps has been developed.[4]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound from 10-deacetylbaccatin III.

Step 1 & 2: Selective Protection of Hydroxyl Groups

A common strategy involves the use of protecting groups like triethylsilyl (TES) or trichloroethoxycarbonyl (Troc). One patented method describes the selective protection of the 7 and 10 hydroxyls, followed by the protection of the 13-hydroxyl group.[5]

Protocol for Protection:

  • Step 1a: Protection of C7 and C10 Hydroxyls: 10-deacetylbaccatin III is reacted with a suitable protecting agent, such as a silyl chloride or a chloroformate, in the presence of a base like pyridine or imidazole. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures.

  • Step 1b: Protection of C13 Hydroxyl: Following the protection of the C7 and C10 positions, the C13 hydroxyl group is protected. This often requires a more reactive silylating agent and specific reaction conditions due to the steric hindrance of the C13 position.

Step 3 & 4: Deprotection and Methylation of C7 and C10

Protocol for Deprotection and Methylation:

  • Step 3: Selective Deprotection: The protecting groups at C7 and C10 are selectively removed. For instance, Troc groups can be cleaved using zinc powder in the presence of a mild acid.[6]

  • Step 4: Methylation: The resulting diol is then methylated. A typical procedure involves the use of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like THF.[5] The reaction is usually performed at low temperatures to control reactivity and is warmed to room temperature or slightly above to ensure completion.[7]

Step 5, 6, & 7: Final Steps to this compound

Protocol for Side-Chain Attachment and Deprotection:

  • Step 5: C13 Deprotection: The protecting group at the C13 position is removed to liberate the hydroxyl group for the subsequent coupling reaction.

  • Step 6: Side-Chain Coupling: The intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III, is then coupled with a protected β-lactam side chain. This esterification is typically carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7]

  • Step 7: Final Deprotection: The final step involves the removal of the protecting groups from the newly attached side chain to yield this compound. This is often achieved under acidic conditions.[7]

Quantitative Data Summary

The following table summarizes the quantitative data, including yields for the key steps in the synthesis of this compound. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepReactionReagents and ConditionsYield (%)Reference
1 & 2 Protection of C7, C10, and C13 HydroxylsProtecting agents (e.g., Troc-Cl), Base (e.g., Pyridine), Solvent (e.g., DCM)Variable[5]
3 Deprotection of C7 and C10Zn, Acetic Acid~95%[6]
4 Methylation of C7 and C10NaH, Methyl Iodide, THF~92%[6]
6 Side-Chain CouplingProtected β-lactam, DCC, DMAPHigh[7]
7 Final DeprotectionAcidic conditions (e.g., HCl in ethanol)~94%[6]
Overall 10-DAB to this compound Multi-step synthesis ~20% [4]

Mandatory Visualizations

This compound Synthesis Workflow

Cabazitaxel_Synthesis cluster_protection Protection Steps cluster_modification Core Modification cluster_finalization Final Steps 10-DAB 10-Deacetylbaccatin III Protected_10-DAB C7, C10, C13 Protected 10-DAB 10-DAB->Protected_10-DAB Protection Deprotected_7_10 C13 Protected, C7, C10-diol Protected_10-DAB->Deprotected_7_10 Selective Deprotection Methylated_Intermediate 7,10-di-O-methyl-10-DAB (C13 Protected) Deprotected_7_10->Methylated_Intermediate Methylation Final_Intermediate 7,10-di-O-methyl-10-DAB Methylated_Intermediate->Final_Intermediate C13 Deprotection Coupled_Product Protected this compound Final_Intermediate->Coupled_Product Side-Chain Coupling This compound This compound Coupled_Product->this compound Final Deprotection

Caption: A simplified workflow of the semi-synthesis of this compound.

This compound's Mechanism of Action: Signaling Pathway

Cabazitaxel_Pathway cluster_drug_target Drug-Target Interaction cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_p53 p53 Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Upregulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts Mitotic Spindle Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival p53_downstream p53 Downstream Targets (e.g., p21) p53->p53_downstream p53_downstream->G2M_Arrest p53_downstream->Apoptosis

Caption: Signaling pathways affected by this compound treatment.

Conclusion

The semi-synthesis of this compound from 10-deacetylbaccatin III is a complex yet well-established process in medicinal chemistry. This guide has outlined a common synthetic route, providing detailed experimental insights and quantitative data to aid researchers in the field. Understanding the intricacies of this synthesis is paramount for the continued development of novel taxane analogs with improved therapeutic profiles. Furthermore, the elucidation of this compound's mechanism of action, particularly its impact on microtubule stability and key signaling pathways such as PI3K/Akt/mTOR and p53, provides a rational basis for its clinical efficacy and for exploring its potential in other malignancies. The provided visualizations offer a clear and concise summary of both the synthetic workflow and the drug's molecular signaling cascade, serving as a valuable resource for professionals in drug development and oncology research.

References

Cabazitaxel: A Deep Dive into its Molecular Structure and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and clinical applications of cabazitaxel. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate details of this potent second-generation taxane.

Molecular Structure and Synthesis

This compound is a semi-synthetic taxane, derived from a precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[1][2] Its chemical name is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxy-tax-11-en-2-yl benzoate.[3] The molecular formula of the acetone solvate is C45H57NO14·C3H6O, with a molecular weight of 894.01 g/mol , while the solvent-free form has a molecular weight of 835.93 g/mol .[1][4] this compound is a white to off-white powder that is lipophilic, practically insoluble in water, and soluble in alcohol.[1][5]

Structurally, this compound is a tetracyclic diterpenoid.[4] A key distinction from its predecessor, docetaxel, lies in the presence of two methoxy groups at the C7 and C10 positions of the taxane ring, replacing the hydroxyl groups found in docetaxel.[6] This structural modification is crucial as it reduces the affinity of this compound for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.[7][8][9] This allows this compound to maintain its activity in tumors that have developed resistance to other taxanes like docetaxel and paclitaxel.[7][8]

Pharmacology

Mechanism of Action

This compound is a microtubule inhibitor that exerts its cytotoxic effects by disrupting the microtubule network within cells, which is essential for various cellular functions, including mitosis and cell division.[7][10][11] The mechanism involves the following key steps:

  • Binding to Tubulin: this compound binds to the N-terminal amino acids of the β-tubulin subunit within the microtubule polymer.[6][7]

  • Promotion of Assembly: This binding promotes the assembly of tubulin heterodimers into microtubules.[10][12]

  • Inhibition of Disassembly: Simultaneously, it inhibits the disassembly (depolymerization) of these microtubules.[10][13]

  • Microtubule Stabilization: The net effect is the stabilization of microtubules, making them nonfunctional.[7][10][14]

  • Cell Cycle Arrest: This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing the separation of chromosomes during mitosis.[6][14]

  • Induction of Apoptosis: Ultimately, this prolonged mitotic arrest leads to programmed cell death (apoptosis) and inhibition of tumor cell proliferation.[6][9]

This potent anti-mitotic activity has been demonstrated against a broad spectrum of advanced human tumors in xenograft mouse models.[5][7]

Cabazitaxel_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule This compound->Microtubule Promotes Assembly & Inhibits Disassembly Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilized_MT Stabilized, Non-functional Microtubule Microtubule->Stabilized_MT Mitotic_Spindle Mitotic Spindle Formation Failure Stabilized_MT->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.
Pharmacokinetics

The pharmacokinetics of this compound follow a three-compartment model after intravenous administration.[7]

Distribution: this compound is highly bound to human serum proteins, approximately 89% to 92%.[7][15] It primarily binds to albumin (82%) and lipoproteins (88% for HDL, 70% for LDL, and 56% for VLDL).[7][15] The blood-to-plasma concentration ratio indicates that it is equally distributed between blood and plasma.[7] Population pharmacokinetic analysis shows a plasma clearance of 48.5 L/h and a large steady-state volume of distribution of 4,870 L.[15]

Metabolism: this compound is extensively metabolized in the liver (over 95%), primarily by the cytochrome P450 isoenzyme CYP3A4/5 (80-90%), with a minor contribution from CYP2C8.[7][15][16] There are around 20 metabolites of this compound, with seven being detected in plasma.[7] Three of these metabolites, resulting from O-demethylation, are active, but they account for only about 5% of the total exposure.[7][15]

Cabazitaxel_Metabolism cluster_Metabolism Hepatic Metabolism This compound This compound Liver Liver This compound->Liver CYP3A4_5 CYP3A4 / CYP3A5 (Major Pathway, 80-90%) Liver->CYP3A4_5 Metabolized by CYP2C8 CYP2C8 (Minor Pathway) Liver->CYP2C8 Metabolized by Metabolites Multiple Metabolites (e.g., O-demethylation) CYP3A4_5->Metabolites CYP2C8->Metabolites Active_Metabolites 3 Active Metabolites (~5% of exposure) Metabolites->Active_Metabolites Inactive_Metabolites ~17 Inactive Metabolites Metabolites->Inactive_Metabolites Excretion Excretion Active_Metabolites->Excretion Inactive_Metabolites->Excretion

Caption: Metabolic pathway of this compound in the liver.

Elimination: Following a one-hour intravenous infusion, this compound exhibits triphasic elimination with α, β, and γ half-lives of approximately 4 minutes, 2 hours, and 95 hours, respectively.[7][15] The drug is primarily eliminated in the feces (76% of the dose) as numerous metabolites, while renal excretion accounts for a smaller portion (3.7% of the dose), with 2.3% as unchanged drug in the urine.[7]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueReference
Plasma Clearance48.5 L/h (26.4 L/h/m²)[7][15]
Volume of Distribution (steady-state)4,870 L[15]
Terminal Half-life (γ-phase)95 hours[7][15]
Plasma Protein Binding89-92%[7][15]
Primary Metabolism RouteHepatic (CYP3A4/5)[7][15][16]
Primary Elimination RouteFeces (76%)[7][15]

Clinical Efficacy and Trials

This compound, in combination with prednisone, is approved for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC) who were previously treated with a docetaxel-containing regimen.[6][7][10] Its efficacy has been established in several key clinical trials.

The pivotal Phase III TROPIC trial demonstrated a significant improvement in overall survival (OS) for patients treated with this compound plus prednisone compared to mitoxantrone plus prednisone (15.1 months vs. 12.7 months).[17][18][19] The trial also showed benefits in progression-free survival (PFS) (2.8 vs. 1.4 months) and tumor response rate (14.4% vs. 4.4%).[17]

The PROSELICA trial, a Phase III non-inferiority study, compared two doses of this compound (20 mg/m² and 25 mg/m²).[20][21] The FIRSTANA trial, another Phase III study, compared this compound (at 20 mg/m² and 25 mg/m²) to docetaxel as a first-line therapy for mCRPC, finding that this compound was not superior to docetaxel in terms of OS in this setting.[22]

Table 2: Key Outcomes from Pivotal this compound Clinical Trials in mCRPC

Trial (Setting)Treatment ArmsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Reference
TROPIC (Post-Docetaxel)This compound + Prednisone vs. Mitoxantrone + Prednisone15.1 months vs. 12.7 months2.8 months vs. 1.4 months[17][19]
FIRSTANA (Chemo-naïve)This compound 25 mg/m² vs. Docetaxel 75 mg/m²24.5 months vs. 24.3 months5.1 months vs. 5.3 months[22]
CHAARTED2 (Post-Docetaxel for HSPC)This compound + Abiraterone + Prednisone vs. Abiraterone + Prednisone25.0 months vs. 26.9 months14.9 months vs. 9.9 months[23]

Mechanisms of Resistance

Despite its efficacy in docetaxel-resistant tumors, resistance to this compound can still develop. Identified mechanisms include:

  • Multidrug Resistance (MDR): Overexpression of the ABCB1 (P-gp) efflux pump can contribute to resistance, although this compound is a poorer substrate for P-gp compared to paclitaxel and docetaxel.[24][25][26]

  • Alterations in Microtubule Dynamics: Changes in the expression of tubulin isotypes, such as the upregulation of class III β-tubulin (TUBB3), are associated with resistance.[24][25] Interestingly, some studies suggest this compound may be more effective in tumors overexpressing βIII-tubulin compared to docetaxel.[27]

  • Signaling Pathway Alterations: Enhanced activity of survival signaling pathways, such as the PI3K/AKT and ERK pathways, has been observed in this compound-resistant cell lines.[[“]][29]

Adverse Effects

The most common adverse events associated with this compound are hematologic.[18]

Table 3: Common Adverse Events (All Grades) in the TROPIC Trial (this compound Arm)

Adverse EventIncidence (%)Reference
Neutropenia94%[17]
Anemia97%[17]
Diarrhea47%[17]
Thrombocytopenia47%[17]
Fatigue37%[17]

Severe (Grade ≥3) neutropenia occurred in 81.7% of patients, and febrile neutropenia was reported in 8%.[17][19] Other significant non-hematologic toxicities include diarrhea, fatigue, and asthenia.[18][19] Due to the risk of severe hypersensitivity reactions, premedication is required before each infusion.[16][19]

Experimental Protocols

Tubulin Polymerization Assay (In Vitro)

Objective: To determine the effect of this compound on the assembly of tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin protein, GTP, polymerization buffer (e.g., MES or PIPES buffer), this compound, and a control vehicle (e.g., DMSO).

  • Procedure: a. Tubulin is pre-incubated on ice in polymerization buffer. b. Various concentrations of this compound or vehicle control are added to the tubulin solution. c. The reaction is initiated by adding GTP and warming the mixture to 37°C to allow polymerization. d. The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or absorbance at 340 nm using a spectrophotometer.

  • Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to quantify its stabilizing effect.

Cytotoxicity Assay (e.g., MTT Assay)

Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine its IC50 (half-maximal inhibitory concentration).

Methodology:

  • Cell Culture: Cancer cell lines (e.g., PC3, DU145 prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a living animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., docetaxel-resistant PC3/R) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection) on a specified schedule, while the control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised and weighed.

  • Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Experimental_Workflow cluster_Workflow Workflow for Preclinical Evaluation of this compound cluster_InVitro cluster_InVivo vitro In Vitro Studies tubulin_assay Tubulin Polymerization Assay vitro->tubulin_assay vivo In Vivo Studies xenograft Xenograft Model (Immunocompromised Mice) vivo->xenograft cell_lines Cancer Cell Lines (Sensitive & Resistant) cytotoxicity_assay Cytotoxicity Assay (IC50) cell_lines->cytotoxicity_assay cytotoxicity_assay->xenograft Promising candidates move to in vivo testing treatment This compound Administration xenograft->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Efficacy Analysis (TGI) monitoring->analysis

Caption: Preclinical experimental workflow for evaluating this compound.

References

Cabazitaxel: A Technical Guide to Microtubule Stabilization and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms of cabazitaxel, a second-generation taxane with significant clinical efficacy. It details its core function in stabilizing microtubules, the resulting cell cycle arrest, and the downstream signaling events that culminate in apoptosis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] These structures are highly dynamic, undergoing constant polymerization and depolymerization, a process critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2][3]

This compound's primary mechanism involves binding to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[1][4] The result is the formation of abnormally stable, non-functional microtubule bundles, which disrupts the delicate dynamic instability required for proper cellular processes.[2][4][5] This potent suppression of microtubule dynamics is the foundational event leading to the drug's anti-neoplastic activity.[5]

A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][2] This allows this compound to maintain higher intracellular concentrations and exhibit activity in tumors that have developed resistance to other taxanes like docetaxel.[1][2][6]

Studies comparing this compound to its parent compound, docetaxel, reveal this compound's superior potency in suppressing microtubule dynamic instability in MCF7 breast cancer cells.

ParameterCondition (2 nM, 24h)% Change vs. Control (this compound)% Change vs. Control (Docetaxel)
Shortening Rate Interphase MCF7 Cells-59%-50%
Growing Rate Interphase MCF7 Cells-33%-19%
Dynamicity Interphase MCF7 Cells-83%-65%
Data synthesized from a study on MCF7 cells.[7]

This assay quantitatively measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light scattering or fluorescence.

Materials:

  • Tubulin protein (e.g., purified bovine tubulin, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compound (this compound) and controls (e.g., Paclitaxel as positive, DMSO as negative)

  • Pre-warmed 96-well microplates

  • Temperature-regulated spectrophotometer or fluorometer capable of reading at 340 nm (turbidity) or with excitation/emission at 360/450 nm (fluorescence reporter).[8][9]

Procedure:

  • Reagent Preparation: Thaw tubulin protein on ice. Prepare the final polymerization buffer (General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol).[8] Keep all solutions on ice.

  • Compound Preparation: Prepare a 10x stock solution of this compound and controls in the polymerization buffer.

  • Assay Setup: Add 10 µL of the 10x compound/control solution to the appropriate wells of a pre-warmed 37°C 96-well plate.[9][10]

  • Reaction Initiation: Add 90 µL of ice-cold tubulin solution (final concentration typically 2-4 mg/mL) to each well to initiate the reaction.[8][10]

  • Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C.[10] Measure the absorbance (340 nm) or fluorescence every minute for 60-90 minutes.[9][11]

  • Analysis: Plot the change in absorbance/fluorescence over time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation, growth, and steady-state equilibrium.[10] The effect of this compound is quantified by comparing the rate and extent of polymerization to the negative control.

G cluster_prep Preparation (On Ice) cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis prep1 Prepare 10x this compound and Control Stocks prep2 Prepare Tubulin Solution in Polymerization Buffer + GTP plate Add 10µL Compound/Control to pre-warmed 96-well plate prep2->plate initiate Initiate reaction by adding 90µL Tubulin Solution plate->initiate read Measure Absorbance (340nm) or Fluorescence kinetically initiate->read plot Plot OD/Fluorescence vs. Time read->plot analyze Compare Polymerization Rate and Plateau to Control plot->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Cellular Consequence: G2/M Cell Cycle Arrest

The stabilization of the microtubule network has profound consequences during mitosis. The mitotic spindle, which is responsible for segregating chromosomes into daughter cells, cannot form or function correctly.[2] This failure of spindle dynamics activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, leading to a prolonged halt in the cell cycle at the G2/M transition phase.[2][12][13] This mitotic arrest prevents cancer cells from completing cell division, thereby inhibiting proliferation.[4][13]

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase.

Cell LineTreatment (Concentration, Time)% of Cells in G2/M (Control)% of Cells in G2/M (this compound)
SK-hep-1 5 nM, 48 hours5.14%57.77%
Huh-7 5 nM, 48 hours7.71%55.54%
A549 Various, 24 hoursBaselineDose-dependent increase
T98G / U87 Nanomolar levelsBaselineSignificant increase
Data synthesized from studies in hepatocellular carcinoma (HCC)[12][14], lung adenocarcinoma[15], and glioma cells[16].

This protocol allows for the quantification of cellular DNA content, enabling the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, G2/M) to be determined.

Materials:

  • Cultured cells treated with this compound or vehicle control.

  • Phosphate Buffered Saline (PBS), cold.

  • 70% Ethanol, ice-cold.

  • Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[17]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 200 x g for 5-10 minutes at 4°C.[18]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[18]

  • Incubation (Staining): Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[17][18]

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence).[17]

  • Analysis: Gate on single cells to exclude doublets. Generate a DNA content frequency histogram. The first peak represents G0/G1 cells (2n DNA content), and the second peak represents G2/M cells (4n DNA content). Cells in S phase will have intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software.

G start Harvest 1-2 x 10^6 Treated Cells wash1 Wash with Cold PBS start->wash1 fix Fix in 70% Cold Ethanol (≥2 hours at 4°C) wash1->fix wash2 Wash with PBS to Remove Ethanol fix->wash2 stain Resuspend in PI/RNase A Staining Solution wash2->stain incubate Incubate 30 min (Protected from Light) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram (Gate on single cells) acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Downstream Signaling and Apoptosis Induction

If the mitotic arrest induced by this compound is prolonged, the cell is triggered to undergo programmed cell death, or apoptosis. This is a crucial component of its anti-cancer effect.[2] The sustained G2/M arrest leads to the modulation of several key regulatory proteins.

Key Signaling Pathways:

  • Cdc2/Cyclin B1 Pathway: this compound treatment has been shown to decrease the protein levels of Cdc25c, Cdc2, and Cyclin B1.[12][14] This complex is essential for entry into mitosis, and its downregulation contributes to the mitotic arrest.

  • PI3K/Akt/mTOR Pathway: In some cancer cell lines, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15][19][20][21] This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by this compound can contribute to both cell cycle arrest and the induction of cell death.[19][20][22]

  • Bcl-2 Family and Caspase Activation: The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway. This compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[19][20] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of effector caspases, such as caspase-3.[19][23] Activated caspase-3 then cleaves critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), executing the apoptotic program.[12][24]

G cluster_mt Microtubule Dynamics cluster_cc Cell Cycle Control cluster_apop Apoptotic Pathway CABA This compound MT β-Tubulin CABA->MT Stab Microtubule Stabilization MT->Stab Spindle Mitotic Spindle Disruption Stab->Spindle Arrest G2/M Arrest Spindle->Arrest Bcl2 Bcl-2 Inhibition Arrest->Bcl2 Bax Bax Activation Arrest->Bax Casp3 Cleaved Caspase-3 Activation Bcl2->Casp3 Bax->Casp3 Apop Apoptosis Casp3->Apop

Caption: Signaling cascade from microtubule stabilization to apoptosis.

References

Early-Stage Research on Cabazitaxel for Non-Prostate Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, has demonstrated significant clinical activity in metastatic castration-resistant prostate cancer, particularly in docetaxel-resistant tumors. Its unique chemical structure allows it to overcome some of the common mechanisms of taxane resistance. This has spurred considerable interest in its potential application across a spectrum of other malignancies. This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research of this compound in various non-prostate cancers, including breast, lung, glioblastoma, bladder, and head and neck cancers. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this promising area.

Mechanism of Action

This compound's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including mitosis. By binding to β-tubulin, this compound promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2][3] Notably, this compound has shown efficacy in tumors that have developed resistance to other taxanes like docetaxel, which is partly attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][4]

Preclinical Research in Non-Prostate Cancers

In Vitro Efficacy

A substantial body of preclinical research has evaluated the cytotoxic effects of this compound in a variety of non-prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies and are summarized below.

Cancer TypeCell LineIC50 (nM)Reference(s)
Breast Cancer MCF70.4 - 1.187[3]
MDA-MB-468-
Lung Cancer A549-[5]
NCI-H460-[1][4]
Glioblastoma U251-[3]
SF-295-[3]
Bladder Cancer Cisplatin-Resistant Cell Lines-[6]
Head and Neck Cancer SR475-[1][4]
Hepatocellular Carcinoma SK-hep-10.84
Huh-7-
HCC-LM3-
Colon Cancer HCT 116-[1][4]
HT-29-[1][4]
HCT-8-[1][4]
Gastric Cancer N87-[1][4]
GXF-209-[1][4]
Kidney Cancer Caki-1-[1][4]
Pancreatic Cancer MIA PaCa-2-[1][4]
P03-[3]
Melanoma B16-[1][4]

Note: A dash (-) indicates that while the study demonstrated efficacy, a specific IC50 value was not provided in the search results.

In Vivo Efficacy

Xenograft models using human cancer cell lines implanted in immunocompromised mice have been instrumental in evaluating the in vivo antitumor activity of this compound. These studies provide crucial data on tumor growth inhibition and overall therapeutic potential.

Cancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionReference(s)
Glioblastoma U251 orthotopic-Complete regression in 40% of tumors[3]
Pediatric Brain Tumors Patient-derived xenografts (ATRT, medulloblastoma, CNS-PNET)15 mg/kg, i.p., days 1 and 3Significantly improved survival
Hepatocellular Carcinoma HCC-LM3 subcutaneous10 mg/kg, i.v., every 6 days for 4 cyclesSignificant reduction in tumor volume and weight
Prostate Cancer (as a reference) 22Rv1 subcutaneous20 mg/kg, twice with 7-day intervalSignificant delay in tumor growth[7]
PC346C-DOC (docetaxel-resistant)33 mg/kg, single bolus injectionHighly active, causing complete regression in 80% of mice
PC339-DOC (docetaxel-resistant)33 mg/kg, single bolus injectionHighly active
Pediatric Tumors Patient-derived xenografts (osteosarcoma, Ewing's sarcoma)5.8, 9.3, 15, or 24.2 mg/kg, i.v., every 4 days for 3 dosesSignificant antitumor activity, more potent than docetaxel[8]

Note: A dash (-) indicates that while the study demonstrated efficacy, specific quantitative data on tumor growth inhibition was not provided in the search results.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 540 nm F->G H Calculate IC50 values G->H G cluster_workflow Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine cell cycle distribution D->E G cluster_workflow In Vivo Xenograft Study Workflow A Implant human cancer cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle control C->D E Measure tumor volume and body weight D->E F Assess tumor growth inhibition and toxicity E->F G cluster_pathway This compound's Effect on Microtubule Dynamics and Cell Cycle This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubules->Spindle_Assembly_Checkpoint Activates G2M_Arrest G2M_Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to G cluster_pathway This compound's Modulation of the PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Autophagy Autophagy This compound->Autophagy Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits Cell_Death Cell_Death Autophagy->Cell_Death Promotes G cluster_pathway Potential Role of Wnt Signaling in this compound Resistance This compound This compound Drug_Resistance Drug_Resistance This compound->Drug_Resistance Is affected by Wnt_Signaling Non-canonical Wnt Signaling Wnt_Signaling->Drug_Resistance May contribute to

References

Unraveling the Low Affinity of Cabazitaxel for P-glycoprotein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions and experimental evidence underlying the low affinity of the second-generation taxane, cabazitaxel, for the P-glycoprotein (P-gp) efflux pump. A comprehensive understanding of this mechanism is critical for overcoming multidrug resistance in oncology. This compound's reduced interaction with P-gp is a key characteristic that contributes to its efficacy in treating cancers that have developed resistance to other taxanes like docetaxel and paclitaxel.[1][2][3][4][5][6][7][8]

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent drug efflux pump.[9][10][11][12] It is overexpressed in many cancer cells and actively transports a wide variety of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[9][10] this compound was specifically designed to be a poor substrate for P-gp, allowing it to bypass this common resistance mechanism.[3][6][7]

Quantitative Analysis of Taxane Affinity for P-glycoprotein

Experimental data consistently demonstrates this compound's lower affinity for P-gp compared to first-generation taxanes. This is quantified through various in vitro assays that measure drug-protein interaction and transport kinetics.

ParameterThis compoundDocetaxelFold Difference (Docetaxel/Cabazitaxel)Experimental ContextReference
Dissociation Constant (Kd) ~ 7.5 µM1.7 µM4.4Photoaffinity labeling with [3H]-azido-taxane analogues in membrane-enriched fractions from MES-SA/Dx5 cells.[13]
ATPase Stimulation ReducedHigher1.9Sodium orthovanadate-sensitive ATPase stimulation in membrane-enriched fractions from MES-SA/Dx5 cells.[13]
Intracellular Accumulation HigherLower~2.0[14C]-labeled taxane accumulation in multidrug-resistant (MDR) cells.[13]
Intracellular Retention HigherLower~2.0Efflux in drug-free medium from MDR cells.[13]
Resistance Fold in P-gp Overexpressing Cells 1.5315.5310.15Comparison of IC50 values in P-gp-overexpressing Huh-TS-48 HCC cells versus parental Huh-7 cells.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the affinity of this compound for P-glycoprotein.

Drug Accumulation and Retention Assays

Objective: To determine the kinetics of drug accumulation and retention in multidrug-resistant (MDR) cells compared to parental, drug-sensitive cells.

Methodology:

  • Cell Culture: Multidrug-resistant (MDR) cell lines (e.g., MES-SA/Dx5) and their parental, drug-sensitive counterparts are cultured to 80-90% confluency.

  • Radiolabeling: The taxanes of interest, this compound and docetaxel, are radiolabeled with Carbon-14 ([¹⁴C]).

  • Accumulation Assay:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a medium containing a known concentration of [¹⁴C]-cabazitaxel or [¹⁴C]-docetaxel.

    • To confirm P-gp's role, a set of MDR cells is pre-incubated with a P-gp inhibitor, such as valspodar (PSC-833).[13]

    • At various time points (e.g., 5, 15, 30, 60 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The maximum intracellular drug concentration is determined from the time course data.[13]

  • Retention Assay:

    • Following the accumulation phase, the drug-containing medium is replaced with a drug-free medium.

    • At various time points, the amount of [¹⁴C]-taxane remaining within the cells is quantified as described above.

    • This measures the rate of drug efflux.

ATPase Activity Assay

Objective: To measure the stimulation of P-glycoprotein's ATPase activity by a test compound, which is indicative of its interaction with the transporter.

Methodology:

  • Membrane Preparation: Membrane-enriched fractions containing P-gp are isolated from MDR cells (e.g., doxorubicin-selected MES-SA/Dx5 cells).[13]

  • Assay Reaction:

    • The reaction is carried out in a 96-well plate.[15]

    • The reaction mixture contains the P-gp-enriched membranes, the test drug (this compound or docetaxel) at various concentrations, and Mg-ATP.[15]

    • A control reaction is included with sodium orthovanadate, a potent inhibitor of P-type ATPases, to determine the P-gp specific ATPase activity.[15]

  • Incubation: The reaction mixture is incubated at 37°C.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This can be done using a colorimetric method, such as the one described by Druekes et al. (1995), which involves the addition of ammonium molybdate and subsequent measurement of absorbance.[15]

  • Data Analysis: The drug-stimulated ATPase activity is calculated as the difference in Pi released in the presence and absence of the drug, corrected for the non-P-gp ATPase activity using the vanadate control.

Photoaffinity Labeling

Objective: To directly measure the binding affinity of a drug to P-glycoprotein.

Methodology:

  • Synthesis of Azido-Taxanes: Custom tritiated ([³H]) azido-analogues of this compound and docetaxel are synthesized. The azido group is a photo-reactive moiety.

  • Binding Assay:

    • P-gp enriched membrane vesicles are incubated with the [³H]-azido-taxane analogue in the dark.

    • For competition experiments, increasing concentrations of non-radiolabeled ("cold") this compound or docetaxel are included in the incubation mixture.[13]

  • Photocrosslinking: The mixture is exposed to UV light, which activates the azido group, causing it to covalently bind to nearby amino acid residues in the P-gp binding pocket.

  • SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then exposed to X-ray film to visualize the radiolabeled P-gp band.

  • Quantification and Analysis: The intensity of the radiolabeled P-gp band is quantified. In competition experiments, the decrease in labeling with increasing concentrations of the cold competitor is used to calculate the dissociation constant (Kd).[13]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the P-glycoprotein efflux mechanism and the experimental workflow for investigating this compound's affinity.

P_glycoprotein_Efflux_Mechanism P-glycoprotein (P-gp) acts as an ATP-dependent efflux pump, transporting drugs out of the cell. cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Extracellular This compound Pgp->Drug_out Efflux Drug_in Intracellular This compound Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein Efflux Mechanism.

Experimental_Workflow A logical workflow of experiments to investigate this compound's affinity for P-glycoprotein. cluster_invitro In Vitro Assays cluster_results Quantitative Results start Hypothesis: This compound has low affinity for P-gp accumulation Drug Accumulation & Retention Assays ([14C]-taxanes) start->accumulation atpase ATPase Activity Assay start->atpase photoaffinity Photoaffinity Labeling ([3H]-azido-taxanes) start->photoaffinity accumulation_res Higher intracellular concentration of this compound accumulation->accumulation_res atpase_res Lower ATPase stimulation by this compound atpase->atpase_res photoaffinity_res Higher Kd for this compound photoaffinity->photoaffinity_res conclusion Conclusion: This compound is a poor substrate for P-gp, overcoming P-gp-mediated resistance. accumulation_res->conclusion atpase_res->conclusion photoaffinity_res->conclusion

Caption: Experimental Workflow for P-gp Affinity.

Molecular Basis for Low Affinity

While the precise molecular interactions are a subject of ongoing research, the structural modifications of this compound compared to docetaxel are believed to be responsible for its reduced affinity for P-gp.[3] A detailed structural study of this compound in its various crystalline forms revealed a retained three-dimensional architecture, suggesting that specific structural features are key to its poor interaction with P-gp.[16] The chemical structure of this compound, a dimethoxy derivative of docetaxel, is thought to sterically hinder its effective binding within the large, hydrophobic drug-binding pocket of P-glycoprotein.[8]

Conclusion

References

Methodological & Application

Application Notes and Protocols for Cabazitaxel Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cabazitaxel in preclinical xenograft mouse models. This compound is a second-generation taxane chemotherapeutic agent that has demonstrated significant antitumor activity in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[1][2] It functions by stabilizing microtubules, leading to the inhibition of mitotic and interphase cellular functions and ultimately inducing tumor cell death.[3][4][5] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, which allows it to be effective in tumors that have developed resistance to other taxanes like docetaxel.[1][2][3]

Data Presentation: Quantitative Dosing and Scheduling Information

The following tables summarize various dosing regimens and administration schedules for this compound that have been reported in different xenograft models. These provide a starting point for designing in vivo efficacy studies.

Table 1: this compound Dosing Regimens in Prostate Cancer Xenograft Models

Cell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleReference
22Rv1-20 mg/kg-Two rounds of treatment with 7 days in-between[6]
PC339-DOC-33 mg/kgBolus injectionSingle bolus injection[7]
PC346C-DOC-33 mg/kgBolus injectionSingle bolus injection[7]
DU145----[8][9]
HID28-20 mg/kg--[10]
DU145 (Cab-R)-10 mg/kgIntraperitoneal (i.p.)Single dose on day 1[11]

Table 2: this compound Dosing in Other Cancer Xenograft Models

Cancer TypeCell Line/ModelThis compound DoseAdministration RouteDosing ScheduleReference
Pediatric Osteosarcoma (PDX)DM77, DM1135.8, 9.3, 15, or 24.2 mg/kgIntravenous (IV)Every 4 days for 3 doses[12]
Pediatric Ewing's Sarcoma (PDX)DM1015.8, 9.3, 15, or 24.2 mg/kgIntravenous (IV)Every 4 days for 3 doses[12]
Mammary AdenocarcinomaMA16/C40 mg/kgIntravenous (IV)Single 45-second infusion[13]
Human ColorectalHCT-116, HCT-8, HT-2936 mg/kg (Total Highest Nontoxic Dose)-Thrice daily every 3 days[8]
LungNCI-H460, A549---[8]
PancreaticMIA PaCa-2---[8]
Head and NeckSR475---[8]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a this compound efficacy study in a subcutaneous xenograft mouse model.

Animal Models and Cell Culture
  • Animal Selection: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are typically used for establishing xenografts to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor cell line.

  • Cell Line Authentication and Culture: The selected human cancer cell line (e.g., PC-3 for prostate cancer) should be authenticated and routinely tested for mycoplasma contamination. Cells are cultured in appropriate media and conditions as recommended by the supplier.

Tumor Inoculation
  • Harvest cultured tumor cells during their exponential growth phase.

  • Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).

  • Resuspend the cells in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (to enhance tumor take rate and growth). The typical cell concentration is 1-10 million cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth.

This compound Preparation and Administration
  • Drug Formulation: this compound is often formulated in a vehicle consisting of polysorbate 80 (Tween 80) and ethanol, which is then diluted in a solution like 5% glucose or 0.9% sodium chloride for injection.[13][14] It is crucial to follow the manufacturer's instructions for the specific formulation being used.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight.

    • The control group should receive the vehicle solution without the drug.

Monitoring and Endpoints
  • Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Animal Health: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

  • Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or when the treated animals show signs of significant toxicity.[6] At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Cabazitaxel_Signaling_Pathway This compound Mechanism of Action This compound This compound Microtubules Microtubules (α/β-tubulin dimers) This compound->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Disassembly) This compound->Stabilization PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Downregulates Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis pAKT_inhibition Inhibition of p-AKT Expression PI3K_Akt->pAKT_inhibition

Caption: Mechanism of action of this compound, highlighting microtubule stabilization and downstream effects.

Experimental Workflow for this compound Xenograft Study

Experimental_Workflow General Workflow for this compound Xenograft Study start Start: Cell Culture & Animal Acclimatization inoculation Tumor Cell Inoculation (Subcutaneous) start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Groups (when tumors are ~100-200 mm³) monitoring->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Observations treatment->data_collection endpoint Endpoint Criteria Met (e.g., max tumor size, toxicity) data_collection->endpoint Continuous Monitoring analysis Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis

Caption: A generalized experimental workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

References

Application Notes and Protocols for Developing Cabazitaxel-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of cabazitaxel-loaded nanoparticles for drug delivery applications. This compound, a potent second-generation taxane, offers significant antitumor activity, particularly in castration-resistant prostate cancer.[1] However, its clinical use is associated with challenges such as poor water solubility and adverse side effects.[2] Encapsulating this compound into nanoparticles presents a promising strategy to enhance its therapeutic index by improving solubility, enabling targeted delivery, and providing sustained drug release.[3][4]

Overview of Nanoparticle Formulation Strategies

Various nanoparticle platforms can be employed for the encapsulation of this compound. The choice of nanoparticle composition is critical as it influences drug loading, release kinetics, stability, and in vivo performance. Commonly used systems include:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) are frequently used to fabricate nanoparticles for controlled drug release.[4] The emulsion-solvent evaporation/diffusion method is a widely adopted technique for their preparation.[3][5]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[6]

  • Albumin-Based Nanoparticles: Bovine serum albumin (BSA) or human serum albumin (HSA) can be used to form biocompatible and biodegradable nanoparticles, often prepared via methods like biomineralization.[2]

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the nanoparticle formulation. Key parameters and the techniques to measure them are outlined below.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticle Formulations
Nanoparticle TypePolymer/LipidSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesHSPC108.53 ± 1.50.257 ± 0.04-24.35 ± 1.287.63 ± 0.3~10 (w/w)[6]
Polymeric NPsPLGA with DMAB91.6 ± 1.010.152 ± 0.008+45.73 ± 1.6596.95 ± 0.5610-20 (w/w)[6]
Polymeric MicellesmPEG-PBAE~1960.13+0.5679.6943.77[2]
Albumin NPsBSA166.3 ± 4.20.253-18.21 ± 1.08Not ReportedNot Reported
Bone-Targeted NPsPLGA-Alendronate~236Not ReportedNot Reported565[4]
mPEG-PCL NPsmPEG-PCLNot ReportedNot ReportedNot Reported9911[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the development and evaluation of this compound-loaded nanoparticles.

Protocol for Formulation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol is adapted from the emulsion-diffusion-evaporation technique.[3][5]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent[5]

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant (e.g., Pluronic F-68, DMAB)[6]

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 mL of DCM).[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 100 mL of deionized water).[7]

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Sonicate the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) should be optimized. A typical routine is 1-second power on followed by 3 seconds power off for a total of 3-5 minutes.[7]

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. The temperature should be kept at room temperature.[7]

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove excess surfactant and unencapsulated drug. The pellet is then washed and can be lyophilized for long-term storage.[8]

Protocol for Characterization of Nanoparticles

3.2.1. Dynamic Light Scattering (DLS) for Size, PDI, and Zeta Potential

DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.[9]

Materials:

  • Zetasizer instrument

  • Disposable cuvettes

  • Deionized water or appropriate buffer for dilution

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration. Ensure the sample is free of aggregates and air bubbles.[10]

  • Instrument Setup: Set the parameters on the Zetasizer, including the dispersant properties (viscosity and refractive index) and the experimental temperature.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For zeta potential, an electric field is applied, and the particle velocity is measured.

  • Data Analysis: The software will generate reports on the Z-average size, PDI, and zeta potential.

3.2.2. Transmission Electron Microscopy (TEM) for Morphology

TEM provides direct visualization of the nanoparticle morphology and size.

Materials:

  • Transmission Electron Microscope

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)

  • Pipettes

Procedure:

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid.[11]

  • Staining (Optional but common for polymeric nanoparticles): After a few minutes, wick away the excess suspension with filter paper. Add a drop of a negative staining agent to the grid and let it sit for a short period. Wick away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Load the grid into the TEM and acquire images at various magnifications.

Protocol for Determination of Encapsulation Efficiency and Drug Loading

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 column

  • Mobile phase (e.g., acetonitrile and 0.1% formic acid in water)[6]

  • Centrifugal filter units (e.g., Amicon Ultra)[6]

  • This compound standard solutions

  • Acetonitrile or other suitable solvent to dissolve nanoparticles

Procedure:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.[6]

  • Quantification of Free Drug: Analyze the filtrate containing the free drug using a validated HPLC method.

  • Quantification of Total Drug: Take a known volume of the original nanoparticle suspension and dissolve the nanoparticles using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug amount.

  • Calculations:

    • Encapsulation Efficiency (EE %):

    • Drug Loading (DL %):

Protocol for In Vitro Drug Release Study

The dialysis bag method is commonly used to evaluate the in vitro release profile of this compound from the nanoparticles.[4]

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often with a surfactant like Tween 80 to maintain sink conditions)[4]

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Seal the bag and immerse it in a known volume of the release medium. Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for this compound concentration using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Development

G cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) Optimization Optimization of Formulation Parameters Formulation->Optimization Size_PDI Size & PDI (DLS) Optimization->Size_PDI Zeta Zeta Potential (DLS) Size_PDI->Zeta Morphology Morphology (TEM) Zeta->Morphology EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Morphology->EE_DL Drug_Release In Vitro Drug Release EE_DL->Drug_Release Cytotoxicity Cytotoxicity Assays Drug_Release->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Cytotoxicity->Cellular_Uptake Pharmacokinetics Pharmacokinetics Cellular_Uptake->Pharmacokinetics Efficacy Antitumor Efficacy Pharmacokinetics->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Workflow for developing and evaluating this compound-loaded nanoparticles.

This compound and the PI3K/Akt Signaling Pathway

This compound's primary mechanism of action is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Additionally, studies have shown that this compound can modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12][13] In some cancer cell lines, this compound has been observed to inhibit the phosphorylation of Akt and mTOR.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->Akt inhibits phosphorylation This compound->mTOR inhibits phosphorylation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for In Vitro Assessment of Cabazitaxel Sensitivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in the treatment of various cancers, particularly in cases of docetaxel-resistant prostate cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to a blockage of mitotic and interphase cellular functions, ultimately inducing cell death.[1][2][3][4] Unlike other taxanes, this compound has a lower affinity for the P-glycoprotein (P-gp) efflux pump, which may contribute to its effectiveness in drug-resistant tumors.[2] These application notes provide detailed protocols for assessing the in vitro sensitivity of cancer cell lines to this compound, a critical step in preclinical drug evaluation and for elucidating mechanisms of sensitivity and resistance.

The following sections detail standardized assays to quantify this compound's cytotoxic and apoptotic effects, and its impact on cell cycle progression.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The table below summarizes reported IC50 values for this compound across various cancer cell lines, providing a comparative reference for researchers.

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer1.6[5]
DU-145Prostate Cancer0.2[5]
22Rv1Prostate Cancer0.3[5]
LNCaPProstate Cancer~5-10[6]
T98GGlioblastoma~2.5[7]
U87Glioblastoma~2.5[7]
A549Lung AdenocarcinomaNot specified, cytotoxic at µg/ml concentrations[8][9]
NTERA-2Germ Cell TumorNot specified, effective in overcoming cisplatin resistance[10]
MDA-MB-231Breast CancerNot specified, sensitive[11]
ZR-75-1Breast CancerNot specified, sensitive[11]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[12] The optimal seeding density should be determined for each cell line to ensure that cells are still in the logarithmic growth phase at the end of the assay.[12][13]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 nM to 100 nM.[5][7]

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[6]

    • Treat the cells with various concentrations of this compound (e.g., 5 nM and 10 nM) for 24-48 hours.[6] Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[8]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Assays cluster_data Data Analysis start Start seed Seed Cancer Cells start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt MTT Assay incubate2->mtt apoptosis Annexin V/PI Assay incubate2->apoptosis cell_cycle Cell Cycle Analysis incubate2->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound sensitivity.

Caption: this compound's mechanism of action and signaling pathway.

References

Application Notes and Protocols for the Synthesis of Cabazitaxel Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various cabazitaxel analogues, a critical class of anti-cancer agents. The methodologies outlined below are based on established semi-synthetic routes starting from 10-deacetylbaccatin III (10-DAB), a readily available precursor extracted from the needles of the yew tree.[1][2] The protocols focus on modifications at the C7, C10, and C13 positions of the baccatin III core, leading to a diverse range of analogues with potentially improved pharmacological properties.

Core Synthetic Strategy: Semi-Synthesis from 10-Deacetylbaccatin III

The semi-synthesis of this compound and its analogues generally follows a convergent strategy. This involves the preparation of a modified baccatin III core and a desired C13 side chain, which are then coupled in the final steps of the synthesis. This approach allows for the efficient generation of a library of analogues by varying either the core or the side chain independently.

A common route involves the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB, followed by esterification at the C13 position with a protected side chain. Subsequent deprotection and further modifications yield the final this compound analogues.

I. Synthesis of C7 and C10-Modified this compound Analogues

A key feature of this compound is the presence of methoxy groups at the C7 and C10 positions, which are hydroxyl groups in its predecessor, docetaxel. The modification of these positions is a primary strategy for generating novel analogues.

A. Protocol: Synthesis of 7,10-di-O-methylthiomethyl (MTM) this compound Analogues

This protocol describes the synthesis of this compound analogues where the methoxy groups at C7 and C10 are replaced with methylthiomethyl (MTM) ether groups. This modification has been shown to yield compounds with comparable antitumor activity to this compound.[1][3]

Experimental Workflow:

Synthesis_Workflow_MTM_Analogues cluster_protection Protection of 10-DAB cluster_coupling Side Chain Coupling cluster_deprotection Deprotection start 10-Deacetylbaccatin III (10-DAB) s1 Protection of C7 and C10 hydroxyls with MTM groups start->s1 p1 7,10-di-O-MTM-10-DAB s1->p1 s2 Coupling with C13 side chain precursor p1->s2 p2 Protected 7,10-di-O-MTM-cabazitaxel analogue s2->p2 s3 Removal of protecting groups p2->s3 end 7,10-di-O-MTM-Cabazitaxel Analogue s3->end

Caption: Workflow for the synthesis of 7,10-di-O-MTM-cabazitaxel analogues.

Detailed Protocol:

  • Protection of 10-DAB:

    • To a solution of 10-deacetylbaccatin III in anhydrous dimethyl sulfoxide (DMSO), add acetic anhydride and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Stir the mixture at room temperature for 24 hours.

    • The reaction mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 7,10-di-O-methylthiomethyl-10-deacetylbaccatin III.

  • Coupling with C13 Side Chain:

    • The protected baccatin III derivative is dissolved in anhydrous toluene.

    • To this solution, add a protected β-lactam side chain, such as (3R,4S)-1-(tert-butoxycarbonyl)-3-((4-methoxybenzyl)oxy)-4-phenylazetidin-2-one, and a coupling agent like 4-dimethylaminopyridine (DMAP).

    • The reaction mixture is heated at reflux for 12 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the coupled product.

  • Deprotection:

    • The protected this compound analogue is dissolved in a mixture of acetonitrile and water.

    • Cerium(IV) ammonium nitrate (CAN) is added portion-wise at 0 °C.

    • The reaction is stirred for 30 minutes and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • Final purification by preparative HPLC yields the desired 7,10-di-O-MTM-cabazitaxel analogue.

Quantitative Data for Synthesis of 7,10-di-O-MTM-Cabazitaxel Analogue:

StepReactionStarting MaterialProductYield (%)Purity (%)
1Protection10-Deacetylbaccatin III7,10-di-O-MTM-10-DAB85>95
2Coupling7,10-di-O-MTM-10-DABProtected Analogue78>90
3DeprotectionProtected AnalogueFinal Analogue65>98 (HPLC)
Overall 10-Deacetylbaccatin III Final Analogue ~43

II. Synthesis of this compound Analogues with Modified C13 Side Chains

The C13-phenylisoserine side chain is crucial for the biological activity of taxanes. Modifications to this side chain, including alterations to the N-acyl group and the phenyl ring, can lead to analogues with altered potency and specificity.

A. Protocol: Synthesis of N-Acyl Modified this compound Analogues

This protocol outlines the synthesis of this compound analogues with different N-acyl groups on the C13 side chain.

Experimental Workflow:

Synthesis_Workflow_N_Acyl_Analogues cluster_sidechain_synthesis Side Chain Synthesis cluster_core_prep Baccatin Core Preparation cluster_coupling_deprotection Coupling and Deprotection start_sc β-Lactam Precursor s1_sc N-Acylation with desired acyl chloride start_sc->s1_sc p1_sc N-Acyl-β-lactam s1_sc->p1_sc s2 Coupling of N-Acyl-β-lactam and Protected Baccatin Core p1_sc->s2 start_core 10-DAB s1_core Protection of C7 and C10 hydroxyls start_core->s1_core p1_core 7,10-Protected-10-DAB s1_core->p1_core p1_core->s2 p2 Protected N-Acyl this compound Analogue s2->p2 s3 Deprotection p2->s3 end N-Acyl this compound Analogue s3->end

Caption: Workflow for the synthesis of N-acyl modified this compound analogues.

Detailed Protocol:

  • Synthesis of the N-Acyl-β-lactam Side Chain:

    • A commercially available or synthesized 3-hydroxy-4-phenyl-β-lactam is dissolved in anhydrous dichloromethane.

    • The solution is cooled to 0 °C, and a base such as triethylamine is added, followed by the dropwise addition of the desired acyl chloride (e.g., cinnamoyl chloride, furoyl chloride).

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the N-acyl-β-lactam.

  • Preparation of the Protected Baccatin III Core:

    • 10-Deacetylbaccatin III is protected at the C7 and C10 positions, for example, using triethylsilyl (TES) chloride in the presence of imidazole in dimethylformamide (DMF).

  • Coupling and Deprotection:

    • The protected baccatin III core and the N-acyl-β-lactam are dissolved in anhydrous tetrahydrofuran (THF).

    • The solution is cooled to -40 °C, and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) is added dropwise.

    • The reaction is stirred at this temperature for 1 hour and then quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.

    • The protecting groups are removed using a suitable deprotection agent, such as hydrofluoric acid-pyridine complex in THF, to yield the final N-acyl this compound analogue.

Quantitative Data for Synthesis of a Representative N-Cinnamoyl this compound Analogue:

StepReactionStarting MaterialProductYield (%)Purity (%)
1N-Acylation3-Hydroxy-4-phenyl-β-lactamN-Cinnamoyl-β-lactam92>97
2Protection10-Deacetylbaccatin III7,10-di-TES-10-DAB95>98
3CouplingProtected Core & Side ChainProtected Analogue88>90
4DeprotectionProtected AnalogueFinal Analogue85>99 (HPLC)
Overall 10-DAB & β-lactam Final Analogue ~65

III. General Considerations and Characterization

Solvents and Reagents: All solvents should be of anhydrous grade, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents should be of high purity.

Purification: Column chromatography on silica gel is a common method for the purification of intermediates and final products. The choice of eluent will depend on the polarity of the compound. Preparative high-performance liquid chromatography (HPLC) is often used for the final purification to achieve high purity.

Characterization: The structure and purity of all synthesized analogues should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

These protocols provide a foundation for the synthesis of a wide array of this compound analogues. Researchers can adapt these methods by employing different protecting groups, coupling agents, and side chain precursors to generate novel compounds for further biological evaluation.

References

Application of Cabazitaxel in Docetaxel-Resistant Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a cornerstone of chemotherapy for various malignancies, including metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance significantly limits its clinical efficacy. Cabazitaxel, a second-generation taxane, has demonstrated significant activity in docetaxel-resistant tumors. This document provides detailed application notes on the use of this compound in docetaxel-resistant cell lines, summarizing key quantitative data and providing comprehensive experimental protocols for in vitro evaluation.

The primary mechanisms by which this compound overcomes docetaxel resistance include its low affinity for the P-glycoprotein (P-gp/ABCB1) drug efflux pump and its ability to modulate signaling pathways, such as the PI3K/AKT pathway, that are often dysregulated in resistant cells.[1][2][3] this compound has been shown to be more potent than docetaxel in cell lines overexpressing P-gp and can induce apoptosis in cells that are refractory to docetaxel.[4][5]

Data Presentation

The following tables summarize the in vitro efficacy of this compound in comparison to docetaxel across various cancer cell lines, including those with acquired resistance to docetaxel.

Table 1: Comparative IC50 Values of this compound and Docetaxel in Cancer Cell Lines

Cell LineCancer TypeResistance StatusDocetaxel IC50 (nM)This compound IC50 (nM)Fold-Resistance (Docetaxel)Fold-Resistance (this compound)Reference
MCF-7Breast CancerSensitive2.5 ± 0.50.4 ± 0.1--[6]
MCF-7/TxT50Breast CancerDocetaxel-Resistant~150~3.44~608.6[4][7]
MES-SAUterine SarcomaSensitive----[4]
MES-SA/Dx5Uterine SarcomaDoxorubicin-Resistant (P-gp+)~400~30~20015[4][7]
PC-3Prostate CancerSensitive----[1][8]
PC-3/RProstate CancerDocetaxel-Resistant--~5No significant difference from parental[1][8]
DU145-TxRProstate CancerDocetaxel-Resistant-7.09--[9]
DU145-TxR/CxRProstate CancerThis compound-Resistant-30.8-4.3 (compared to DU145-TxR)[9]
PC-3-TxRProstate CancerDocetaxel-Resistant-1.3--[9]
PC-3-TxR/CxRProstate CancerThis compound-Resistant-15.4-11.8 (compared to PC-3-TxR)[9]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time). Fold-resistance is calculated relative to the respective parental/sensitive cell line.

Table 2: Cellular Uptake and Retention of Taxanes

Cell LineDrugTime to Max Intracellular ConcentrationRetention in MDR cellsReference
MDR Cells[14C]-Cabazitaxel5 minRetained twice as much as docetaxel[2]
MDR Cells[14C]-Docetaxel15-30 min-[2]

Key Signaling Pathways

This compound's efficacy in docetaxel-resistant cells is not solely due to its evasion of P-gp. It also impacts critical cell survival pathways. One key mechanism is the inhibition of the PI3K/AKT signaling pathway, which is often persistently activated in docetaxel-resistant prostate cancer cells.[1]

G This compound's Impact on the AKT Pathway in Docetaxel-Resistant Cells cluster_0 Docetaxel Treatment cluster_1 This compound Treatment cluster_2 Docetaxel-Resistant Cell Docetaxel Docetaxel AKT p-AKT (Persistently Activated) Docetaxel->AKT Fails to inhibit This compound This compound This compound->AKT Inhibits PI3K PI3K PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes AKT->CellSurvival

Caption: this compound inhibits persistent AKT phosphorylation in docetaxel-resistant cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in docetaxel-resistant cell lines.

Cell Culture and Establishment of Resistant Cell Lines

Objective: To maintain cancer cell lines and develop docetaxel-resistant variants.

Materials:

  • Parental cancer cell line (e.g., PC-3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Docetaxel (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Incubator (37°C, 5% CO2)

  • Standard cell culture flasks and plates

Protocol:

  • Culture the parental cell line in complete medium.

  • To establish a docetaxel-resistant line, continuously expose the parental cells to gradually increasing concentrations of docetaxel.[1]

  • Start with a low concentration of docetaxel (e.g., near the IC10) and allow the cells to recover and proliferate.

  • Once the cells are growing steadily, double the concentration of docetaxel.

  • Repeat this process over several months until the cells can tolerate significantly higher concentrations of docetaxel compared to the parental line.

  • Regularly verify the resistance phenotype by performing cytotoxicity assays (see Protocol 2).

  • Maintain the resistant cell line in a medium containing a maintenance concentration of docetaxel to preserve the resistant phenotype.

G Workflow for Developing Docetaxel-Resistant Cell Lines Start Parental Cell Line Culture Culture in Complete Medium Start->Culture Expose Expose to low-dose Docetaxel Culture->Expose Recover Allow cells to recover and proliferate Expose->Recover Increase Gradually increase Docetaxel concentration Recover->Increase Cells growing steadily Increase->Recover Repeat Verify Verify resistance (Cytotoxicity Assay) Increase->Verify Maintain Maintain resistant line in Docetaxel-containing medium Verify->Maintain

Caption: Stepwise exposure to increasing docetaxel concentrations to select for resistance.

Cytotoxicity Assay (MTT or WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and docetaxel.

Materials:

  • Parental and resistant cells

  • 96-well plates

  • This compound and Docetaxel serial dilutions

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or docetaxel. Include a vehicle control (DMSO).

  • Incubate the plates for 72-96 hours.[6][10]

  • Add MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Proteins

Objective: To analyze the effect of this compound on protein expression and phosphorylation in key signaling pathways (e.g., PI3K/AKT).

Materials:

  • Parental and resistant cells

  • This compound and Docetaxel

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Treat cells with the desired concentrations of this compound or docetaxel for a specified time (e.g., 48 hours).[1]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Parental and resistant cells

  • This compound and Docetaxel

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound or docetaxel for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). This compound has been shown to induce apoptosis through the induction of cleaved caspase-3 and cleaved PARP.[11]

Conclusion

This compound demonstrates significant preclinical activity in docetaxel-resistant cancer cell lines, primarily by overcoming P-gp mediated efflux and by inhibiting pro-survival signaling pathways like PI3K/AKT. The provided protocols offer a framework for researchers to investigate the mechanisms of this compound action and to evaluate its potential in overcoming taxane resistance in various cancer models. These studies are crucial for the continued development and optimal clinical application of this important chemotherapeutic agent.

References

Preclinical Application Notes: Investigating the Synergy of Cabazitaxel and Carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of the combination therapy of cabazitaxel and carboplatin. While clinical studies have demonstrated the promise of this combination, particularly in metastatic castration-resistant prostate cancer (mCRPC), detailed preclinical data outlining their synergistic effects are not extensively published. The following sections synthesize the known mechanisms of each agent to provide a rationale for their combined use and offer generalized protocols for preclinical investigation.

Introduction

This compound, a second-generation taxane, and carboplatin, a platinum-based alkylating agent, are potent chemotherapeutic agents. The rationale for combining these two drugs stems from their distinct but potentially complementary mechanisms of action. This compound stabilizes microtubules, leading to mitotic arrest and apoptosis.[1] Carboplatin forms DNA adducts, inhibiting DNA replication and transcription and inducing cell death. The combination is hypothesized to exert a synergistic anti-tumor effect, which has prompted clinical investigation.[2][3][4]

Rationale for Combination Therapy

The synergistic potential of combining this compound and carboplatin in preclinical models is based on the following principles:

  • Complementary Mechanisms of Action: this compound-induced mitotic arrest may sensitize cancer cells to the DNA-damaging effects of carboplatin.

  • Overcoming Resistance: this compound has shown efficacy in tumors resistant to other taxanes, and the addition of carboplatin may further circumvent resistance mechanisms.

  • Broadened Anti-Tumor Activity: The combination of a microtubule-targeting agent and a DNA-damaging agent can target a wider range of cancer cell vulnerabilities.

Preclinical Data Summary

Detailed preclinical studies specifically investigating the combination of this compound and carboplatin are not widely available in the public domain. Clinical trials have moved forward based on the strong preclinical rationale and the known efficacy of each agent individually.[2][3][4] The data presented below is based on the established preclinical profile of this compound and the expected effects of carboplatin.

In Vitro Activity

While specific IC50 values for the combination are not available, Table 1 summarizes the antiproliferative activity of this compound as a single agent in various cancer cell lines. It is anticipated that the addition of carboplatin would lower these IC50 values, indicating synergistic or additive effects.

Table 1: In Vitro Antiproliferative Activity of this compound (Single Agent) [1]

Cell LineCancer TypeIC50 (µM)
Murine Cell LinesVarious0.004–0.041
Human Cell LinesVarious0.004–0.041
In Vivo Activity

Preclinical xenograft studies have demonstrated the potent anti-tumor activity of this compound.[1] For instance, in a castration-resistant prostate cancer xenograft model (HID28), this compound at 20 mg/kg showed significant tumor growth inhibition.[1] It is hypothesized that a combination with carboplatin would result in even greater tumor growth delay or regression.

Table 2: In Vivo Antitumor Efficacy of this compound (Single Agent) in HID28 Prostate Cancer Xenograft Model [1]

Treatment GroupDose (mg/kg)Mean Tumor Volume Change (%) at Day 35
This compound201.4
Docetaxel2016.7

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the preclinical efficacy of the this compound and carboplatin combination.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and carboplatin, both individually and in combination, and to assess for synergistic, additive, or antagonistic effects.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., PC-3, DU-145 for prostate cancer) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and carboplatin in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, carboplatin, or the combination of both at a fixed ratio. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for each drug and the combination. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and tolerability of the this compound and carboplatin combination in a murine xenograft model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin).

  • Drug Administration: Administer drugs via an appropriate route (e.g., intravenous or intraperitoneal) at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess for statistically significant differences between groups. Monitor for signs of toxicity.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for investigating the combination of this compound and carboplatin.

G Proposed Synergistic Mechanism of this compound and Carboplatin This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis1 Apoptosis Mitotic_Arrest->Apoptosis1 Synergistic_Cell_Death Synergistic Tumor Cell Death Apoptosis1->Synergistic_Cell_Death Carboplatin Carboplatin DNA_Adducts DNA Adducts Carboplatin->DNA_Adducts DNA_Damage DNA Damage & Inhibition of Replication/Transcription DNA_Adducts->DNA_Damage Apoptosis2 Apoptosis DNA_Damage->Apoptosis2 Apoptosis2->Synergistic_Cell_Death

Caption: Proposed synergistic mechanism of this compound and carboplatin.

G Preclinical In Vitro Workflow for Combination Study Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare this compound & Carboplatin Dilutions Treatment Treat with Single Agents & Combination Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 & Combination Index (CI) Viability_Assay->Data_Analysis

Caption: In vitro experimental workflow.

G Preclinical In Vivo Workflow for Combination Study Tumor_Implantation Implant Tumor Cells in Immunodeficient Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, Single Agents, & Combination Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Repeated Cycles Endpoint Endpoint Reached Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Liposomal Formulations for Enhanced Cabazitaxel Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposomal cabazitaxel for enhanced drug delivery.

This compound, a potent second-generation taxane, is a key chemotherapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases resistant to docetaxel.[1] Its mechanism of action involves binding to β-tubulin, which promotes microtubule assembly and stabilization while inhibiting their disassembly. This disruption of the microtubule network leads to the inhibition of mitotic and interphase cellular functions, ultimately causing cell death.[1][2][3] However, the clinical application of this compound can be limited by its poor water solubility and potential side effects.[4][5] Liposomal encapsulation offers a promising strategy to overcome these limitations by improving solubility, enhancing antitumor efficacy, and reducing systemic toxicity.[4][6]

Data Presentation

Table 1: Formulation and Physicochemical Characterization of this compound Liposomes
Formulation IDLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
F1Lecithin:Cholesterol (9:1)1:20Thin-film hydration125.3 ± 4.10.18 ± 0.02-25.4 ± 2.1>80[4][7]
F2HSPC:Cholesterol (2:1)1:10Thin-film hydration92.1 ± 1.10.24 ± 0.01-24.4 ± 2.390.9 ± 1.0[8][9]
F3Phospholipid:Cholesterol (6:1) + DSPE-PEG20001:20Film dispersion~100NarrowNot Reported>80[5][6]
F4Lecithin:Cholesterol (270mg:30mg) + Tween 80 (0.5ml)Not specifiedThin-film hydrationNot ReportedNot ReportedNot ReportedNot Reported[7][10]
F5DOTAP:Cholesterol1:10Sonication93.6 ± 1.90.32 ± 0.04Not Reported79.6 ± 4.6[8]

HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Table 2: In Vitro Cytotoxicity of Liposomal this compound
Cell LineFormulationIC50 (nM)Exposure Time (h)AssayReference
PC-3 (Prostate)This compound Solution~172MTT[5]
PC-3 (Prostate)Liposomal this compound~572MTT[5]
DU-145 (Prostate)This compound SolutionSignificantly lower than liposomal48Not Specified[11]
DU-145 (Prostate)Liposomal this compoundHigher than solution48Not Specified[11]
MCF-7 (Breast)This compound Solution> Liposomal48MTT[8]
MCF-7 (Breast)Liposomal this compoundMore potent than solution48MTT[8]
MDA-MB-231 (Breast)This compound Solution> Liposomal48MTT[8]
MDA-MB-231 (Breast)Liposomal this compoundMore potent than solution48MTT[8]
Table 3: In Vivo Efficacy of Liposomal this compound in Xenograft Models
Animal ModelTumor TypeTreatment GroupDosing RegimenTumor Growth InhibitionSurvival BenefitReference
BALB/c miceCT-26 Colon CarcinomaThis compound Solution5 mg/kg, every 2 daysSignificant, but with >20% body weight lossNot Reported[5]
BALB/c miceCT-26 Colon CarcinomaLiposomal this compound5 mg/kg, every 2 daysSignificantly enhanced compared to solution, with stable body weightNot Reported[5]
Nude miceHID28 Castration-Resistant Prostate CancerThis compound20 mg/kg1.4% tumor volume change at Day 35Not Reported[12]
Nude miceHID28 Castration-Resistant Prostate CancerDocetaxel20 mg/kg16.7% tumor volume change at Day 35Not Reported[12]
BALB/c mice4T1 Breast CancerLiposomal this compound derivativeNot specifiedSignificant inhibitionNot Reported[13]
C57BL/6 miceRM-1 Prostate CancerLiposomal this compound derivativeNot specifiedSignificant inhibitionNot Reported[13]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is widely used for the preparation of liposomes and involves the formation of a thin lipid film followed by hydration.[14][15]

Materials:

  • This compound

  • Phospholipids (e.g., Lecithin, HSPC)

  • Cholesterol

  • DSPE-PEG2000 (for PEGylated liposomes)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, 10% w/v sucrose solution)[8][9]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Sonicator (bath or probe) or Extruder

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and lipids (e.g., lecithin and cholesterol) in a suitable organic solvent in a round-bottom flask.[16] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-45°C) to form a thin, uniform lipid film on the inner surface of the flask.[6][17] d. Continue to apply vacuum for at least 1 hour to ensure complete removal of the solvent.[6]

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film.[16] The temperature of the buffer should be above the phase transition temperature of the lipids used. b. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[15]

  • Size Reduction (Homogenization): a. To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be downsized.[14] b. Sonication: Sonicate the liposome suspension using a bath or probe sonicator until the suspension becomes clear.[17] c. Extrusion: Alternatively, extrude the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, and 100 nm) multiple times to achieve a uniform size distribution.[15]

  • Purification: a. Remove unencapsulated this compound by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.

  • Storage: a. Store the final liposomal suspension at 4°C for short-term use.[7] For long-term storage, lyophilization may be considered.

G Workflow for Liposome Preparation by Thin-Film Hydration cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve this compound & Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Size Reduction (Sonication/Extrusion) D->E F Form Unilamellar Vesicles (SUVs/LUVs) E->F G Purification (Dialysis/Centrifugation) F->G H This compound-Loaded Liposomes G->H

Workflow for Liposome Preparation
Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis

This protocol outlines the measurement of key physical properties of the liposomes using Dynamic Light Scattering (DLS).[2][12]

Materials and Equipment:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • Zetasizer instrument

Procedure:

  • Sample Preparation: a. Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration for measurement.[2]

  • Particle Size Measurement (DLS): a. Transfer the diluted sample to a cuvette. b. Place the cuvette in the Zetasizer. c. Set the measurement parameters (e.g., temperature at 25°C, detection angle at 173°).[2] d. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: a. Transfer the diluted sample to a folded capillary cell.[18] b. Place the cell in the Zetasizer. c. Perform the measurement using laser Doppler microelectrophoresis to determine the surface charge of the liposomes.[2]

  • Data Analysis: a. Analyze the data using the instrument's software. All measurements should be performed in triplicate.[2]

2. Encapsulation Efficiency

This protocol determines the percentage of this compound successfully encapsulated within the liposomes.

Materials and Equipment:

  • Liposome suspension

  • Lysis buffer (e.g., Triton X-100)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug: a. Separate the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography. b. Collect the supernatant containing the free drug.

  • Quantification of Free Drug: a. Measure the concentration of this compound in the supernatant using a validated HPLC method.

  • Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Disrupt the liposomes by adding a lysis buffer (e.g., Triton X-100) to release the encapsulated drug. c. Measure the total concentration of this compound using HPLC.

  • Calculation: a. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release

This protocol assesses the release profile of this compound from the liposomes over time.[6]

Materials and Equipment:

  • This compound-loaded liposomes

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5 kDa)[6]

  • Release medium (e.g., PBS pH 7.4 with a surfactant like 0.25% w/w SDS to maintain sink conditions)[6]

  • Shaking water bath or incubator

  • HPLC system

Procedure:

  • Place a known amount of the liposomal formulation into a dialysis bag.[6]

  • Seal the bag and immerse it in the release medium at 37°C with gentle stirring.[6]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 6, 12, 24 hours), withdraw an aliquot of the release medium.[6]

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

G Workflow for Liposome Characterization cluster_0 Physical Characterization cluster_1 Drug Loading & Release cluster_2 Input A Particle Size & PDI (DLS) B Zeta Potential C Encapsulation Efficiency (HPLC) D In Vitro Drug Release (Dialysis) Input This compound Liposomes Input->A Input->B Input->C Input->D

Workflow for Liposome Characterization
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of anticancer drugs.[19][20]

Materials and Equipment:

  • Cancer cell lines (e.g., PC-3, DU-145)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound-loaded liposomes, empty liposomes (placebo), and free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of free this compound, this compound-loaded liposomes, and empty liposomes in cell culture medium. b. Remove the old medium from the wells and add the different drug formulations. Include untreated cells as a control. c. Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of the antitumor activity of liposomal this compound in an in vivo setting.[10][21]

Materials and Equipment:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Prostate cancer cells (e.g., PC-3, DU-145)

  • Matrigel (optional)

  • This compound-loaded liposomes, empty liposomes, and free this compound solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.[22]

  • Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. b. Administer the treatments (e.g., via intravenous injection) according to a predetermined schedule (e.g., twice a week).[22]

  • Monitoring: a. Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[22] b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. Observe the general health and behavior of the animals.

  • Endpoint: a. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis: a. Plot the mean tumor volume versus time for each treatment group. b. Compare the tumor growth inhibition and any changes in body weight between the different groups.

Signaling Pathway

This compound's primary mechanism of action is the disruption of microtubule dynamics.[2] Additionally, studies have shown that this compound can suppress the PI3K/Akt signaling pathway in castration-resistant prostate cancer cells.[4][7] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound can enhance its pro-apoptotic effects.

G This compound Signaling Pathway cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Disassembly PI3K PI3K This compound->PI3K Inhibits Tubulin->Microtubules Polymerization Stabilization Microtubule Stabilization Microtubules->Stabilization Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Decreased Cell Proliferation Akt->Proliferation MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Inhibition Inhibition of Disassembly MitoticArrest->Apoptosis

This compound's dual action on microtubules and the PI3K/Akt pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Stability of Cabazitaxel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous stability of cabazitaxel formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the aqueous stability of this compound?

A1: this compound, like other taxanes, is poorly soluble in water. This inherent hydrophobicity leads to several stability challenges in aqueous media, including precipitation and aggregation over time. The commercial formulation, Jevtana®, uses polysorbate 80 to solubilize the drug; however, upon dilution for infusion, the resulting solution is supersaturated and can be physically unstable, necessitating immediate use.[1][2] Furthermore, this compound is susceptible to chemical degradation through hydrolysis, particularly at acidic or basic pH, and epimerization.[3][4]

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathways for this compound in aqueous solutions involve hydrolysis of its ester groups and epimerization at the C-7 position.[3][4] Degradation is influenced by pH, with increased rates observed under both acidic and basic conditions.[5] The optimal pH for the stability of similar taxanes is generally found to be around pH 4.[4] Stress studies have shown that under acidic conditions, hydrolysis can lead to the formation of various degradation products.[3]

Q3: How can the aqueous stability of this compound be improved?

A3: Several formulation strategies can enhance the aqueous stability of this compound:

  • Nanoparticle Encapsulation: Encapsulating this compound within polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles can protect the drug from hydrolysis and improve its stability in aqueous suspension.[6]

  • Liposomal Formulations: Liposomes can encapsulate this compound, shielding it from the aqueous environment and thereby increasing its stability.[7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility and stability of this compound by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[8]

  • Use of Stabilizing Excipients: The addition of certain excipients, such as cholesterol in lipid-based formulations, has been shown to significantly improve the chemical stability of this compound.[9]

Troubleshooting Guide

Issue 1: Precipitation or Aggregation of this compound in Aqueous Formulation

Potential Cause Troubleshooting Step
Poor Solubility Increase the concentration of the solubilizing agent (e.g., surfactant, polymer). Optimize the formulation by screening different types of excipients.
Unstable Nanoparticle/Liposome Formulation Optimize the formulation parameters such as the drug-to-polymer/lipid ratio, surfactant concentration, and manufacturing process variables (e.g., homogenization speed, sonication time).[10] Ensure the zeta potential of the nanoparticles is sufficient to prevent aggregation.
Incorrect pH Adjust the pH of the aqueous phase to a range where this compound exhibits maximum stability (around pH 4-6).[5]
Storage Conditions Store the formulation at recommended temperatures (often refrigerated at 4°C) to slow down aggregation kinetics.[11]

Issue 2: Low Drug Loading or Encapsulation Efficiency

Potential Cause Troubleshooting Step
Drug Leakage during Formulation Optimize the formulation method. For nanoparticles, this could involve adjusting the solvent evaporation rate or the homogenization speed.[6] For liposomes, modifying the lipid composition or the hydration method may help.
Poor Affinity of Drug for the Carrier Screen different polymers or lipids to find a matrix with higher affinity for this compound. For nanoparticles, consider using copolymers that can better interact with the drug.
Suboptimal Drug-to-Carrier Ratio Experiment with different drug-to-polymer or drug-to-lipid ratios to find the optimal loading capacity without compromising formulation stability.[10][12]

Issue 3: Chemical Degradation of this compound in the Formulation

Potential Cause Troubleshooting Step
Hydrolysis due to pH Buffer the formulation to a pH range of 4-6 to minimize acid- and base-catalyzed hydrolysis.[5]
Oxidation If oxidative degradation is suspected, consider adding antioxidants to the formulation and protecting it from light.
Incompatible Excipients Ensure all excipients are compatible with this compound. Perform compatibility studies using techniques like DSC or FTIR.

Data Presentation

Table 1: Comparison of Different this compound Nanoformulations

Formulation TypePolymer/LipidAverage Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA~236565[6]
PLGA NanoparticlesPLGA70-12024.512.2[13]
LiposomesHSPC, Cholesterol108.5387.6310 (w/w)[10]
Polymeric MicellesDUPA-coupled copolymers~196up to 79.69up to 23.33[12]

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method involves the emulsification of an organic phase containing the drug and polymer into an aqueous phase, followed by the evaporation of the organic solvent to form nanoparticles.[6]

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM) or Ethyl Acetate (organic solvent), Poly(vinyl alcohol) (PVA) or another suitable surfactant, Deionized water.

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in the organic solvent.

    • Prepare an aqueous solution of the surfactant (e.g., 5% w/v PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

    • Continue stirring the emulsion at a lower speed for several hours to allow for the evaporation of the organic solvent.

    • Collect the formed nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove the excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes where a thin lipid film is hydrated with an aqueous solution containing the drug or a buffer.[7][14]

  • Materials: this compound, Phospholipids (e.g., HSPC), Cholesterol, DSPE-PEG-2000 (for pegylated liposomes), Chloroform or a chloroform/methanol mixture, Phosphate-buffered saline (PBS) or other aqueous buffer.

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes to reduce the particle size and achieve a more uniform size distribution.

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Visualizations

experimental_workflow_nanoparticles cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_processing Nanoparticle Formation & Purification org_start Dissolve this compound & PLGA in Organic Solvent emulsify Emulsification (Homogenization/Sonication) org_start->emulsify Add aq_start Prepare Surfactant Solution (e.g., PVA in water) aq_start->emulsify to evap Solvent Evaporation emulsify->evap centrifuge Centrifugation & Washing evap->centrifuge lyophilize Lyophilization centrifuge->lyophilize end end lyophilize->end Final Product: Dry Nanoparticle Powder

Caption: Workflow for PLGA Nanoparticle Preparation.

experimental_workflow_liposomes cluster_film_formation Lipid Film Formation cluster_liposome_formation Liposome Formation & Sizing cluster_purification Purification dissolve Dissolve this compound, Lipids & Cholesterol in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Removal of Unencapsulated Drug (Dialysis) size_reduction->purify end end purify->end Final Product: Liposome Suspension

Caption: Workflow for Liposome Preparation.

degradation_pathway This compound This compound hydrolysis_products Hydrolysis Products (e.g., cleavage of ester groups) This compound->hydrolysis_products Acid/Base Catalyzed Hydrolysis epimerization_product C-7 Epimer This compound->epimerization_product Base Catalyzed Epimerization

Caption: Simplified this compound Degradation Pathways.

References

Technical Support Center: Troubleshooting Cabazitaxel Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cabazitaxel cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to inconsistent results in this compound cytotoxicity assays.

Q1: Why am I seeing high variability between replicate wells in my cytotoxicity assay?

High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this problem:

  • Pipetting Errors: Inconsistent pipetting of cells, media, or reagents is a primary source of variability. Ensure your pipettes are calibrated and use consistent technique for each well. When seeding cells, ensure they are thoroughly resuspended before each aspiration to prevent settling, which can lead to different cell numbers in each well.[1]

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy.[1] To mitigate this, consider filling the outer wells with sterile water or PBS and using only the inner 60 wells for your experiment.[1]

  • Cell Clumping: A non-homogenous cell suspension will lead to inconsistent cell numbers per well. Ensure single-cell suspension by proper trypsinization and gentle pipetting before seeding.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to variable readings.

Q2: My IC50 value for this compound is different from published values for the same cell line. What could be the reason?

Discrepancies in IC50 values are common and can arise from several experimental variables:

  • Cell Line Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic changes, affecting their sensitivity to drugs.[2][3][4][5] It is recommended to use cells within a consistent and low passage number range for all experiments.[3][5] High-passage cells may exhibit altered growth rates and drug responses.[3]

  • Assay Duration: The length of exposure to this compound can significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.[6][7]

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of the assay.[8] High cell densities can lead to nutrient depletion and contact inhibition, altering the cells' metabolic state and drug response.[9]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs or influence cell growth, potentially altering the apparent cytotoxicity of this compound. It is crucial to maintain a consistent serum concentration across all experiments.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in trypan blue). This can result in different IC50 values.

Q3: The absorbance readings in my control (untreated) wells are very low. What should I do?

Low absorbance in control wells suggests a problem with cell health or assay setup:

  • Low Seeding Density: An insufficient number of cells were plated at the start of the experiment.[9]

  • Poor Cell Health: The cells may be unhealthy due to issues like mycoplasma contamination, improper storage, or harsh handling during passaging.

  • Incorrect Incubation Time: The incubation period may be too short for the cells to proliferate sufficiently.

  • Media Issues: The culture medium may be depleted of essential nutrients or contain toxic substances.

Q4: I am observing an increase in absorbance (higher viability) at higher concentrations of this compound in my MTT assay. Why is this happening?

This counterintuitive result can be due to several factors:

  • Compound Interference: this compound itself might be interacting with the MTT reagent, leading to its chemical reduction and a false-positive signal.[9] To test for this, include control wells with the drug and MTT in media without cells.[9]

  • Cellular Stress Response: At certain concentrations, the drug might induce a stress response that increases cellular metabolism, leading to higher MTT reduction and an overestimation of viability.[9]

  • Changes in Cell Morphology: The drug may cause cells to enlarge or flatten, which can affect MTT uptake and reduction.

Q5: My this compound-resistant cell line is showing sensitivity to the drug. What could be the issue?

  • Loss of Resistance: Resistance to a drug can sometimes be lost over time in the absence of selective pressure. It is important to periodically re-verify the resistance profile of your cell line.

  • Incorrect Drug Concentration: Double-check the calculations and dilutions of your this compound stock solution.

  • Cell Line Contamination or Misidentification: There is a possibility of cross-contamination with a sensitive cell line. It is good practice to periodically authenticate your cell lines.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. The following tables summarize reported IC50 values.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LineIC50 (nM)Assay Conditions
PC31.6 - 3.848-72h incubation[10][11]
DU-1450.2 - 1.572h incubation[11][12]
22Rv10.3 - 0.772h incubation[11][12]
C4-2B2.8 - 4.9648-72h incubation[10]
PC-3-TxR (Docetaxel-Resistant)1.324h exposure[13]
DU145-TxR (Docetaxel-Resistant)7.0924h exposure[13]

Table 2: this compound IC50 Values in Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (nM) at 72h
SK-hep-10.84[6]
SMMC77214.52[6]
Huh-72.13[6]
HCC-LM33.27[6]
SK-sora-5 (Sorafenib-Resistant)0.73[6]

Table 3: this compound Resistance Fold in a P-gp-Overexpressing HCC Cell Line (Huh-TS-48)

DrugResistance Fold
This compound 1.53 [6]
Doxorubicin8.60[6]
Paclitaxel38.58[6]
Docetaxel15.53[6]
Vinorelbine18.06[6]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include untreated control wells (vehicle only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[15]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in buffered DMF) to each well.[15]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).

    • Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of a drug on the ability of single cells to proliferate and form colonies.

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Drug Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation:

    • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution like methanol:acetic acid (3:1).

    • Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).

  • Quantification:

    • Count the number of colonies (typically defined as clusters of >50 cells).

    • Calculate the plating efficiency and survival fraction for each treatment group.

Visualizations

The following diagrams illustrate key concepts related to this compound cytotoxicity assays.

G cluster_troubleshooting Troubleshooting Steps cluster_causes Potential Causes start Inconsistent Results in This compound Cytotoxicity Assay pipetting_error Inaccurate Pipetting start->pipetting_error cell_variability Cell Line Instability start->cell_variability assay_issues Assay-Specific Problems start->assay_issues reagent_problems Reagent/Drug Issues start->reagent_problems plate_effects Edge Effects start->plate_effects check_pipetting Verify Pipetting Technique and Calibration solution Consistent and Reliable Results check_pipetting->solution check_cells Assess Cell Health and Passage Number check_cells->solution check_assay Review Assay Protocol (e.g., MTT incubation, solubilization) check_assay->solution check_reagents Confirm Reagent Quality and Drug Concentration check_reagents->solution mitigate_edge Mitigate Plate Edge Effects mitigate_edge->solution pipetting_error->check_pipetting cell_variability->check_cells assay_issues->check_assay reagent_problems->check_reagents plate_effects->mitigate_edge

Caption: A troubleshooting flowchart for inconsistent this compound cytotoxicity assay results.

G This compound This compound microtubules Microtubules This compound->microtubules Binds to β-tubulin stabilization Microtubule Stabilization microtubules->stabilization Inhibits depolymerization mitotic_arrest G2/M Phase Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Reagent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read end End: Analyze Data (Calculate IC50) read->end

Caption: A typical experimental workflow for an MTT-based this compound cytotoxicity assay.

G This compound This compound cell Cancer Cell This compound->cell pgp P-glycoprotein (P-gp) Efflux Pump cell->pgp Upregulation tubulin Altered Tubulin (e.g., ↑ TUBB3) cell->tubulin Alteration pi3k_akt PI3K/AKT Pathway Activation cell->pi3k_akt Activation erk ERK Pathway Activation cell->erk Activation pgp->this compound Efflux of Drug resistance Drug Resistance pgp->resistance tubulin->resistance pi3k_akt->resistance erk->resistance

Caption: Key mechanisms of resistance to this compound in cancer cells.

References

Technical Support Center: Acquired Resistance to Cabazitaxel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to cabazitaxel.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to this compound?

Acquired resistance to this compound is a multifactorial process involving several key molecular mechanisms:

  • Overexpression of ABC Transporters: The most prominent mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1).[1][2][3][4][5][6][7][8] Although this compound has a lower affinity for ABCB1 compared to other taxanes like paclitaxel and docetaxel, its overexpression still leads to significant drug efflux and reduced intracellular concentration.[1][9][10]

  • Alterations in Microtubule Dynamics: Changes in the composition and dynamics of microtubules can confer resistance. A key alteration is the increased expression of class III β-tubulin (TUBB3).[1][9] This isotype is thought to disrupt the microtubule-stabilizing effect of this compound.[11]

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT acquire a mesenchymal phenotype, which has been associated with this compound resistance.[1][9] This transition involves changes in the expression of key markers, such as the upregulation of Vimentin (VIM) and downregulation of E-cadherin (CDH1).[1] Interestingly, some studies suggest that this compound can induce a reversal of this process, known as Mesenchymal-Epithelial Transition (MET).[12][13][14]

  • Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways that promote cell survival and proliferation can counteract the cytotoxic effects of this compound. The PI3K/AKT and MAPK/ERK pathways have been identified as key players in mediating resistance in different cancer cell lines.[15][16] The non-canonical Wnt signaling pathway has also been implicated.[17]

  • Reduced BRCA1 Expression: Decreased expression of the DNA repair protein BRCA1 has been observed in this compound-resistant cells and is associated with reduced apoptosis and G2-M arrest following taxane treatment.[1][9]

  • Epigenetic Modifications: DNA methylation-mediated silencing of tumor suppressor and pro-apoptotic genes can contribute to the development of resistance.[18]

Q2: My this compound-resistant cell line shows cross-resistance to docetaxel. Is this expected?

Yes, cross-resistance between this compound and docetaxel is commonly observed.[3][4][5] This is often due to shared resistance mechanisms, with the overexpression of the ABCB1 transporter being a primary factor.[3][4][5] Although this compound was designed to be a poor substrate for ABCB1, high levels of the transporter can still efflux the drug, leading to resistance to both agents.[1][9]

Q3: Does the expression of Androgen Receptor Splice Variant 7 (AR-V7) confer resistance to this compound?

The role of AR-V7 in conferring primary resistance to taxanes like this compound is not definitively established and some studies suggest it is not associated with initial resistance.[19][20][21] In fact, taxane-based chemotherapy may be more effective than enzalutamide or abiraterone in patients with AR-V7 positive tumors.[21] However, there is evidence that anti-androgens can reverse ABCB1-mediated resistance to taxanes, suggesting a complex interplay between androgen receptor signaling and drug resistance pathways.[2][3][4]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.
Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population of resistant cells. Regularly verify the resistance phenotype.
Drug stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles.[6]
Assay duration Optimize the incubation time for your specific cell line. A 72-hour drug incubation is commonly used.[1]
Cell density Ensure consistent cell seeding density across all wells and experiments, as this can influence drug efficacy.
Contamination Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
Problem 2: Difficulty generating a this compound-resistant cell line.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound (e.g., the IC20-IC30) and gradually increase the dose in a stepwise manner as cells adapt.[15] This process can take several months to over a year.[15]
Inappropriate cell line Some cell lines may be intrinsically more resistant or may not develop resistance as readily. Consider using a cell line known to be sensitive to taxanes initially, such as MCF-7, DU145, or PC3.[1][15]
Infrequent passaging Passage the cells regularly to maintain them in a healthy, actively dividing state, which is necessary for the selection of resistant populations.
Problem 3: Unable to confirm the mechanism of resistance in your resistant cell line.
Possible Cause Troubleshooting Step
Focusing on a single mechanism Acquired resistance is often multifactorial. Investigate multiple potential mechanisms, including ABCB1 expression, TUBB3 levels, EMT markers, and the activation status of key signaling pathways (PI3K/AKT, MAPK/ERK).[1][9][15]
Insensitive detection methods Use highly sensitive techniques. For example, use quantitative PCR (qPCR) to detect changes in gene expression (e.g., ABCB1, TUBB3) and Western blotting to confirm changes at the protein level.[1] For functional validation of ABCB1, use efflux assays with known substrates like rhodamine-123.[1]
Lack of appropriate controls Always compare your resistant cell line to the parental, non-resistant cell line.[1] When using inhibitors, include a vehicle-only control.

Quantitative Data Summary

Table 1: Fold Resistance to this compound in Various Resistant Cell Lines

Cell LineParental Cell LineFold Resistance to this compoundKey Resistance Mechanism(s)Reference
MCF-7/CTAXMCF-733ABCB1 activation, elevated TUBB3, EMT, decreased BRCA1[1][9]
MCF-7/CTAX-PMCF-79.2Elevated TUBB3, altered microtubule dynamics, EMT, decreased BRCA1 (non-MDR)[1][9]
MES-SA/Dx5MES-SA15ABCB1 activation[1][9]
MCF-7/TxT50MCF-79ABCB1 activation[1][9]
DU145CRDU145Significant (exact fold not stated)Enhanced ERK signaling, resistance to G2/M arrest[15]
PC3CRPC3Significant (exact fold not stated)Enhanced PI3K/AKT signaling[15]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[15]

  • Determine the initial IC50: Culture the parental cell line (e.g., DU145) and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or WST-1).

  • Initial Exposure: Continuously culture the parental cells in media containing a low concentration of this compound (e.g., IC20-IC30).

  • Monitor Cell Growth: Initially, a significant portion of the cells will die. Monitor the culture for the emergence of surviving, proliferating colonies.

  • Passaging: Once the cells have repopulated the flask and are growing steadily, passage them as you would the parental line, but always in the presence of the same concentration of this compound.

  • Dose Escalation: After several passages (typically 3-5), once the cells exhibit a stable growth rate, double the concentration of this compound in the culture medium.

  • Repeat Dose Escalation: Repeat steps 3-5, gradually increasing the this compound concentration. This is a lengthy process and can take 12-24 months.[15]

  • Characterization: Periodically, and once the desired level of resistance is achieved, characterize the resistant cell line. Confirm the shift in IC50 compared to the parental line and investigate the underlying molecular mechanisms.

Protocol 2: Western Blotting for Resistance Markers

This protocol details the detection of key proteins involved in this compound resistance.[1]

  • Protein Lysate Preparation:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 4-20% gradient polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-P-gp, anti-TUBB3, anti-Vimentin, anti-E-cadherin, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BRCA1) overnight at 4°C. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Tubulin Polymerization Assay

This assay measures the ability of taxanes to induce tubulin polymerization in cells.[1]

  • Cell Treatment: Culture parental and resistant cells. Treat the cells with either vehicle (DMSO) or a specified concentration of this compound for a defined period (e.g., 1 hour).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells in a hypotonic buffer (e.g., 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl, pH 6.8) containing protease inhibitors.

  • Separation of Tubulin Fractions:

    • Incubate the lysate for 5 minutes at 37°C.

    • Centrifuge the lysate at 20,000 x g for 10 minutes at 37°C to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions.

  • Sample Preparation:

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Resuspend the pellet (polymerized fraction) in a buffer of the same volume as the supernatant.

  • Analysis: Analyze equal volumes of the soluble and polymerized fractions by Western blotting using an anti-α-tubulin or anti-β-tublin antibody to determine the relative amounts of tubulin in each fraction.

Signaling Pathways and Experimental Workflows

cluster_0 Mechanisms of this compound Resistance This compound This compound Microtubule Microtubule Stabilization This compound->Microtubule promotes CellCycleArrest G2/M Arrest & Apoptosis Microtubule->CellCycleArrest leads to ABCB1 ↑ ABCB1 (P-gp) Expression DrugEfflux ↑ Drug Efflux ABCB1->DrugEfflux Intracellularthis compound ↓ Intracellular this compound DrugEfflux->Intracellularthis compound Intracellularthis compound->Microtubule reduces effect on Resistance Cellular Resistance Intracellularthis compound->Resistance TUBB3 ↑ TUBB3 Expression AlteredDynamics Altered Microtubule Dynamics TUBB3->AlteredDynamics AlteredDynamics->Microtubule interferes with AlteredDynamics->Resistance EMT Epithelial-Mesenchymal Transition (EMT) Vimentin ↑ Vimentin EMT->Vimentin Ecadherin ↓ E-cadherin EMT->Ecadherin EMT->Resistance Signaling ↑ Pro-survival Signaling PI3K_AKT PI3K/AKT Pathway Signaling->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Signaling->MAPK_ERK ApoptosisInhibition ↓ Apoptosis PI3K_AKT->ApoptosisInhibition promotes survival MAPK_ERK->ApoptosisInhibition promotes survival BRCA1 ↓ BRCA1 Expression BRCA1->ApoptosisInhibition contributes to ApoptosisInhibition->Resistance

Caption: Key molecular pathways contributing to acquired this compound resistance.

cluster_1 Workflow for Investigating this compound Resistance Start Start with Parental Sensitive Cell Line GenerateResistant Generate Resistant Cell Line (Stepwise Dose Escalation) Start->GenerateResistant ConfirmResistance Confirm Resistance Phenotype (IC50 Shift Assay) GenerateResistant->ConfirmResistance Hypothesis Hypothesize Resistance Mechanism(s) ConfirmResistance->Hypothesis MolecularAnalysis Molecular & Cellular Analysis Hypothesis->MolecularAnalysis Test Hypotheses GeneExpression Gene Expression Analysis (qPCR, Microarray) MolecularAnalysis->GeneExpression ProteinExpression Protein Expression Analysis (Western Blot) MolecularAnalysis->ProteinExpression FunctionalAssay Functional Assays (e.g., Drug Efflux, Tubulin Polymerization) MolecularAnalysis->FunctionalAssay Validation Validate Mechanism (e.g., siRNA Knockdown, Inhibitors) GeneExpression->Validation ProteinExpression->Validation FunctionalAssay->Validation Conclusion Identify Key Resistance Driver(s) Validation->Conclusion

Caption: Experimental workflow for identifying this compound resistance mechanisms.

References

Technical Support Center: Enhancing Cabazitaxel Penetration of the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the penetration of cabazitaxel across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Is this compound capable of crossing the blood-brain barrier?

A1: Yes, preclinical data suggest that this compound can cross the BBB more effectively than first-generation taxanes like docetaxel and paclitaxel. This is attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a key transporter that actively removes many drugs from the brain.[1][2] Studies in mice, rats, and dogs have shown that this compound rapidly penetrates the brain.[3]

Q2: What is the primary mechanism limiting this compound's accumulation in the brain?

A2: The primary mechanism is active efflux mediated by transporters at the BBB, most notably P-glycoprotein (ABCB1).[2][4] While this compound has a lower affinity for P-gp than other taxanes, this transporter still significantly restricts its brain accumulation.[4] In P-gp deficient mice, the brain exposure to this compound is substantially higher.[3]

Q3: What are the main strategies currently being investigated to enhance this compound's BBB penetration?

A3: The main strategies include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) to alter its pharmacokinetic profile and potentially facilitate transport across the BBB.[5][6]

  • Ultrasound-Mediated BBB Disruption (Sonopermeation): The use of focused ultrasound in conjunction with microbubbles to transiently and locally open the BBB, allowing for increased drug entry.[7][8]

  • Co-administration with P-gp Inhibitors: Using specific inhibitors of the P-glycoprotein efflux pump to reduce its activity and thereby increase the net influx of this compound into the brain.[4][9]

Q4: Which in vitro models are suitable for assessing this compound's BBB permeability?

A4: A variety of in vitro models can be used, ranging in complexity. Monolayer cultures of brain endothelial cells are a basic starting point, but more advanced co-culture models that include pericytes and astrocytes, or even triple-culture models, better recapitulate the in vivo environment.[10][11][12] For more physiologically relevant data, 3D microfluidic models and models derived from human induced pluripotent stem cells (iPSCs) are becoming more common.[10][12]

Q5: What are some common challenges when working with in vitro BBB models?

A5: Common challenges include maintaining the integrity of the endothelial cell monolayer (high transendothelial electrical resistance - TEER), achieving physiological expression levels of tight junction proteins and efflux transporters, and the potential for cell lines to lose their BBB characteristics over time.[11][13] Differences between animal-derived cells and human cells can also impact the translatability of findings.[13]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Concentration in the Brain in Animal Models
Potential Cause Troubleshooting Steps
High P-gp Efflux Activity - Consider using a P-gp inhibitor like elacridar. Co-administration has been shown to significantly increase this compound brain accumulation.[4]- Use a higher dose of this compound, as some studies suggest that higher concentrations can partially saturate the P-gp efflux pumps.[2]
Suboptimal Drug Formulation - Ensure the formulation is appropriate for the route of administration and stable in vivo.- For nanoparticle formulations, characterize the size, charge, and encapsulation efficiency, as these factors can influence biodistribution.[5]
Incorrect Animal Model - Be aware that some knockout mouse strains can upregulate other compensatory transporters.[4]- Ensure the tumor model used (if any) is appropriate. Some brain tumors can disrupt the BBB, leading to higher, but more variable, drug accumulation.[14]
Issues with Drug Administration - Verify the accuracy of the administered dose and the consistency of the administration technique (e.g., intravenous injection rate).
Sample Collection and Processing Artifacts - Ensure rapid harvesting and freezing of brain tissue to prevent drug degradation.- Validate the tissue homogenization and drug extraction methods to ensure high recovery.
Issue 2: High Variability in In Vitro BBB Permeability Assay Results
Potential Cause Troubleshooting Steps
Compromised Monolayer Integrity - Regularly monitor TEER values to ensure they are within the expected range for your cell model before and during the experiment.[10]- Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, claudin-5) to visually inspect monolayer integrity.[15]- Check for contamination in cell cultures.
Inconsistent Cell Culture Conditions - Maintain consistent cell passage numbers, as high passage numbers can lead to phenotypic drift.[11]- Ensure consistent seeding density and growth time before initiating the permeability assay.
Issues with this compound Formulation - Ensure complete solubilization of this compound in the assay medium.- Be aware that excipients in the formulation (e.g., Tween 80) can have their own effects on cell viability and monolayer integrity.
Efflux Transporter Activity Variation - Confirm the expression and activity of P-gp and other relevant transporters in your cell model.- Consider that the expression of these transporters can be influenced by culture conditions and the presence of other cell types in co-culture models.[15]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (nM)Assay DurationReference
Glioblastoma Patient-Derived CellsGlioblastoma~2372 hours[14]
C4-2BProstate Cancer2.848 hours[16]
C4-2BProstate Cancer4.9672 hours[16]
PC3Prostate Cancer3.4572 hours[16]
Cisplatin-Sensitive GCTGerm Cell TumorVaries by cell lineNot Specified[17]
Cisplatin-Resistant GCTGerm Cell TumorVaries by cell lineNot Specified[17]

IC50 values can vary significantly based on the specific cell line and experimental conditions.

Table 2: Preclinical Pharmacokinetic Parameters of this compound
Animal ModelDose (mg/kg)RouteBrain-to-Plasma Ratio (AUC)Key FindingReference
Mice (with subcutaneous tumors)40IV3.7Overall brain exposure was greater than in plasma over 48 hours.[3]
Wild-type MiceNot SpecifiedOralLowABCB1 (P-gp) dramatically reduced brain accumulation (>10-fold).[4]
Abcb1a/1b Knockout MiceNot SpecifiedOralHighAbsence of P-gp significantly increased brain accumulation.[4]

Key Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model using a Transwell system.

1. Cell Culture and Model Assembly:

  • Culture brain endothelial cells (e.g., primary rat brain endothelial cells, hCMEC/D3, or iPSC-derived BMECs) to confluence on the microporous membrane of Transwell inserts.
  • For co-culture models, culture astrocytes and/or pericytes on the bottom of the companion plate.
  • Monitor the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER) until stable and high values are achieved (typically >150 Ω·cm²).

2. Permeability Experiment (Apical-to-Basolateral):

  • Replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh assay buffer.
  • Add this compound (at a known concentration) to the apical chamber.
  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
  • Replenish the basolateral chamber with an equal volume of fresh assay buffer to maintain sink conditions.

3. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

5. (Optional) Bidirectional Transport:

  • To assess the role of active efflux, perform the permeability experiment in the reverse direction (basolateral-to-apical).
  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

Protocol 2: Orthotopic Brain Tumor Model in Mice

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.

1. Cell Preparation:

  • Culture human glioblastoma cells (e.g., U87) or patient-derived xenograft (PDX) cells.[18]
  • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells per 5 µL.

2. Animal Preparation:

  • Anesthetize an immunocompromised mouse (e.g., NOD/SCID or athymic nude) and place it in a stereotactic frame.[19][20]
  • Create a midline scalp incision to expose the skull.

3. Intracranial Injection:

  • Using a stereotactic apparatus, drill a small burr hole in the skull over the desired brain region (e.g., the right striatum).
  • Slowly inject the cell suspension (e.g., 5 µL) into the brain parenchyma at a specific depth.
  • Slowly withdraw the needle to prevent reflux of the cell suspension.

4. Post-operative Care:

  • Suture the scalp incision and provide appropriate post-operative care, including analgesics.
  • Monitor the mice regularly for tumor growth-related symptoms (e.g., weight loss, lethargy, neurological deficits).[19]

5. Tumor Growth Monitoring and Efficacy Studies:

  • Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI.[18]
  • Once tumors are established, randomize the mice into treatment groups to evaluate the efficacy of this compound and/or enhancement strategies.

Protocol 3: Focused Ultrasound-Mediated BBB Opening in Rodents

This protocol provides a general outline for transiently opening the BBB using focused ultrasound (FUS).

1. Animal Preparation:

  • Anesthetize the rodent (rat or mouse) and place it in a stereotactic frame. A catheter may be placed in the tail vein for injections.
  • Shave the head to ensure good acoustic coupling.

2. FUS System Setup:

  • Position the FUS transducer over the target brain region. Use acoustic gel for coupling.
  • The FUS system is often guided by MRI or ultrasound imaging to ensure accurate targeting.[21]

3. BBB Disruption Procedure:

  • Administer microbubbles (ultrasound contrast agent) intravenously.
  • Immediately following microbubble injection, apply a series of FUS pulses to the target region. Typical parameters include a frequency of ~1 MHz, specific acoustic pressure, pulse length, and repetition frequency. These parameters need to be optimized for the specific setup and animal model.[8]

4. Confirmation of BBB Opening:

  • Inject a contrast agent (e.g., Evans Blue dye or a gadolinium-based MRI contrast agent) intravenously.
  • Confirm BBB opening by observing the extravasation of the contrast agent into the brain parenchyma using appropriate imaging (visual inspection for Evans Blue, or MRI).[7][22]

5. Drug Administration:

  • Administer this compound intravenously during or immediately after the FUS procedure to take advantage of the transient BBB opening.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study cluster_enhancement Enhancement Strategies invitro_model Establish In Vitro BBB Model (e.g., Transwell Co-culture) teer Monitor TEER for Monolayer Integrity invitro_model->teer permeability_assay Perform Permeability Assay (Apical to Basolateral) teer->permeability_assay lcms_invitro Quantify this compound (LC-MS/MS) permeability_assay->lcms_invitro papp Calculate Papp & Efflux Ratio lcms_invitro->papp orthotopic_model Establish Orthotopic Brain Tumor Model papp->orthotopic_model Promising candidates move to in vivo tumor_monitoring Monitor Tumor Growth (e.g., MRI) orthotopic_model->tumor_monitoring treatment Administer this compound +/- Enhancement Strategy tumor_monitoring->treatment survival Monitor Survival & Tumor Progression treatment->survival pk_pd Pharmacokinetic/Pharmacodynamic Analysis treatment->pk_pd nanoparticles Nanoparticle Formulation nanoparticles->treatment ultrasound Focused Ultrasound + Microbubbles ultrasound->treatment inhibitors P-gp Inhibitor Co-administration inhibitors->treatment

Caption: Experimental workflow for evaluating strategies to enhance this compound's BBB penetration.

signaling_pathway cluster_bbb Blood-Brain Barrier This compound This compound (in Brain Parenchyma) microtubules β-Tubulin Subunit of Microtubules This compound->microtubules stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Tumor Cell Death apoptosis->cell_death cabazitaxel_blood This compound (in Blood) cabazitaxel_blood->this compound Net Influx endothelial_cell Brain Endothelial Cell cabazitaxel_blood->endothelial_cell Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump endothelial_cell->pgp Substrate Binding pgp->cabazitaxel_blood Active Efflux

Caption: Mechanism of this compound action in brain tumors and its transport across the BBB.

References

Cabazitaxel Combination Therapies: A Technical Support Center for Managing Toxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the toxicity profiles of cabazitaxel combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound combination therapies?

A1: this compound, when used in combination with other agents, is most commonly associated with hematological toxicities, particularly neutropenia. Other frequent adverse events include diarrhea, fatigue, nausea, and peripheral neuropathy. The specific toxicity profile can vary depending on the combination agent.

Q2: How does the toxicity profile of this compound in combination with androgen receptor-targeted agents (ARTAs) like abiraterone or enzalutamide differ from this compound with prednisone?

A2: While the core toxicity profile remains similar, the addition of ARTAs can introduce or exacerbate certain adverse events. For instance, combination with abiraterone has been associated with higher rates of grade 3 or higher anemia and fatigue compared to abiraterone alone.[1] When combined with enzalutamide, no excessive toxicity was noted in some studies, though enzalutamide can reduce this compound exposure, potentially impacting both efficacy and toxicity.[2][3]

Q3: What are the key toxicities to monitor when combining this compound with platinum-based agents like carboplatin?

A3: The combination of this compound and carboplatin can lead to increased rates of hematological toxicities, including anemia, neutropenia, and thrombocytopenia, as well as fatigue, compared to this compound alone.[4][5] Close monitoring of blood counts is crucial.

Q4: What is known about the toxicity of combining this compound with immune checkpoint inhibitors (ICIs)?

A4: Data on the combined toxicity of this compound and ICIs is still emerging. In addition to the expected toxicities from this compound, there is the potential for immune-related adverse events (irAEs) from the ICI. These can affect any organ system but commonly include skin rashes, colitis, hepatitis, and endocrinopathies.[6][7] In a study combining this compound with pembrolizumab and carboplatin, the safety and effectiveness are being evaluated.[8] Another trial is assessing this compound in comparison to nivolumab plus ipilimumab.[9][10]

Q5: Are there specific patient populations at higher risk for toxicity with this compound combinations?

A5: Yes, elderly patients (≥65 years) and those with a poor performance status are generally at a higher risk for developing severe toxicities, particularly neutropenia and febrile neutropenia. Patients with pre-existing conditions, such as liver impairment, may also require dose adjustments and more intensive monitoring.

II. Troubleshooting Guides

Issue 1: Unexpectedly High Hematological Toxicity in a Preclinical In Vivo Study

Question: We are observing severe neutropenia and thrombocytopenia in our mouse model treated with a this compound combination therapy, leading to significant morbidity. How can we troubleshoot this?

Answer:

  • Review Dosing and Administration:

    • Dose Verification: Double-check the calculated dose for each agent in the combination. Ensure that the dose is appropriate for the animal model and strain being used. Preclinical studies have shown that combining this compound with agents like cisplatin requires a dose reduction of 50-65% compared to single-agent doses to avoid excessive toxicity.[11]

    • Administration Route and Schedule: Confirm the correct administration route (e.g., intravenous, intraperitoneal) and schedule. An altered schedule can significantly impact toxicity.

  • Supportive Care Measures:

    • G-CSF Prophylaxis: Consider the prophylactic use of granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia, a common practice in clinical settings.

    • Fluid and Nutritional Support: Ensure animals have adequate hydration and nutrition, as poor health status can exacerbate toxicity.

  • Experimental Design Modification:

    • Dose De-escalation: If severe toxicity persists, a dose de-escalation study for the combination may be necessary to establish a maximum tolerated dose (MTD) in your specific model.

    • Staggered Dosing: Investigate if staggering the administration of the two drugs (sequential vs. concurrent) can reduce overlapping toxicities.

Issue 2: Inconsistent In Vitro Cytotoxicity Results with a this compound Combination

Question: Our in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are showing variable results when testing a this compound combination on cancer cell lines. What could be the cause?

Answer:

  • Assay Protocol and Reagents:

    • Drug Stability: Ensure the stability of both drugs in your culture medium over the course of the experiment. Some compounds may degrade or interact with media components.

    • Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

    • Incubation Time: Verify that the incubation time is appropriate to observe the cytotoxic effects of both drugs.

  • Drug Interaction:

    • Synergy, Additivity, or Antagonism: The observed effect may be due to the nature of the drug interaction. Use analytical methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

    • Mechanism of Action: Consider the mechanisms of action of both drugs. If they target the same pathway, the combined effect may not be as pronounced as expected.

  • Cell Line Characteristics:

    • Drug Resistance: The cell line may have intrinsic or acquired resistance to one or both of the drugs.[1] Consider using cell lines with known sensitivity profiles.

    • Genetic Drift: Long-term cell culture can lead to genetic drift. Ensure you are using a low-passage, authenticated cell line.

Issue 3: Difficulty in Assessing Peripheral Neuropathy in an Animal Model

Question: We are trying to evaluate the potential for a this compound combination to induce peripheral neuropathy in a rat model, but our behavioral tests are not yielding clear results. What can we do?

Answer:

  • Refine Behavioral Testing:

    • Multiple Tests: Use a battery of behavioral tests to assess different modalities of sensation (e.g., von Frey filaments for mechanical allodynia, cold plate for thermal sensitivity).

    • Acclimatization: Ensure animals are properly acclimatized to the testing environment and equipment to reduce stress-induced variability.

    • Blinded Assessment: The experimenter conducting the behavioral tests should be blinded to the treatment groups to minimize bias.

  • Incorporate Objective Measures:

    • Nerve Conduction Studies: Measure nerve conduction velocity and amplitude to directly assess nerve function.

    • Histopathology: At the end of the study, perform histopathological analysis of the sciatic nerve and dorsal root ganglia to look for signs of axonal degeneration or demyelination.

  • Model Selection:

    • Animal Strain: Different rodent strains can have varying sensitivities to chemotherapy-induced peripheral neuropathy.

    • Positive Control: Include a positive control group treated with a compound known to induce peripheral neuropathy (e.g., paclitaxel, cisplatin) to validate your experimental setup.

III. Quantitative Data on Toxicity

Table 1: Grade 3/4 Adverse Events for this compound in Combination with Prednisone

Adverse EventThis compound 25 mg/m² + Prednisone (%)[12]
Neutropenia82
Leukopenia69
Anemia11
Febrile Neutropenia7
Diarrhea6
Fatigue5
Asthenia5

Table 2: Grade 3-5 Adverse Events for this compound in Combination with Carboplatin

Adverse EventThis compound Alone (%)[4][5]This compound + Carboplatin (%)[4][5]
Fatigue920
Anemia423
Neutropenia416
Thrombocytopenia114

Table 3: Grade 3/4 Adverse Events for this compound in Combination with Abiraterone

Adverse EventThis compound + Abiraterone (%)[13]
Asthenia14
Neutropenia14
Diarrhea8

IV. Experimental Protocols

In Vitro Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells in a cancer cell line following treatment with a this compound combination therapy.

Methodology:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with the this compound combination therapy at various concentrations and for a predetermined time course. Include single-agent and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

In Vivo Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in a Rodent Model

Objective: To evaluate the development of peripheral neuropathy in rats or mice treated with a this compound combination therapy.

Methodology:

  • Animal Model and Treatment:

    • Use a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Administer the this compound combination therapy according to the planned dosing schedule. Include single-agent and vehicle control groups.

  • Behavioral Testing (perform at baseline and at regular intervals throughout the study):

    • Mechanical Allodynia (von Frey Test): Place the animal on a wire mesh platform and apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Determine the paw withdrawal threshold.

    • Thermal Hyperalgesia (Hargreaves Test): Use a radiant heat source focused on the plantar surface of the hind paw and measure the latency to paw withdrawal.

    • Cold Allodynia (Cold Plate Test): Place the animal on a cold plate (e.g., 4°C) and measure the latency to the first sign of pain (e.g., paw lifting, licking).

  • Nerve Conduction Velocity (NCV) Measurement (perform at the end of the study):

    • Anesthetize the animal and surgically expose the sciatic nerve.

    • Place stimulating electrodes at two points along the nerve (e.g., sciatic notch and Achilles tendon) and recording electrodes in the interosseous muscles of the paw.

    • Calculate the NCV based on the distance between the stimulating electrodes and the difference in latency of the evoked muscle action potentials.

  • Histopathology (at study termination):

    • Perfuse the animal with fixative and collect the sciatic nerves and dorsal root ganglia (DRGs).

    • Process the tissues for paraffin or plastic embedding.

    • Stain sections with hematoxylin and eosin (H&E) and a myelin stain (e.g., Luxol fast blue) to assess for nerve fiber degeneration, demyelination, and inflammation.

V. Visualizations

Signaling_Pathway This compound Mechanism of Action and Potential for Combination Therapy cluster_0 Microtubule Dynamics cluster_1 Signaling Pathways (Combination Targets) This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces ARTAs AR-Targeted Agents (e.g., Enzalutamide, Abiraterone) AR_Signaling Androgen Receptor Signaling ARTAs->AR_Signaling Inhibits Platinum_Agents Platinum Agents (e.g., Carboplatin) DNA_Damage DNA Damage Platinum_Agents->DNA_Damage Induces ICIs Immune Checkpoint Inhibitors (e.g., Pembrolizumab) T_Cell_Activation T-Cell Activation ICIs->T_Cell_Activation Promotes Cell_Survival Cell_Survival AR_Signaling->Cell_Survival Inhibits Apoptosis DNA_Damage->Apoptosis Induces Tumor_Cell_Killing Tumor_Cell_Killing T_Cell_Activation->Tumor_Cell_Killing Mediates

Caption: this compound's mechanism and potential combination targets.

Experimental_Workflow Workflow for Assessing Combination Therapy Toxicity In Vivo start Animal Model Selection (e.g., tumor xenograft) treatment Administer this compound Combination Therapy start->treatment monitoring Monitor Animal Health (Weight, Clinical Signs) treatment->monitoring toxicity_assessment Toxicity Assessment monitoring->toxicity_assessment hematology Hematological Analysis (CBC) toxicity_assessment->hematology serum_chem Serum Chemistry toxicity_assessment->serum_chem behavioral Behavioral Testing (for neurotoxicity) toxicity_assessment->behavioral histopath Histopathology (at study endpoint) toxicity_assessment->histopath end Data Analysis and Interpretation hematology->end serum_chem->end behavioral->end histopath->end

Caption: In vivo workflow for combination therapy toxicity assessment.

logical_relationship Decision Tree for Managing Neutropenia start Monitor Absolute Neutrophil Count (ANC) grade3_4 Grade 3/4 Neutropenia? start->grade3_4 febrile Febrile Neutropenia? grade3_4->febrile Yes continue_treatment Continue Treatment at Same Dose grade3_4->continue_treatment No interrupt Interrupt Treatment febrile->interrupt Yes febrile->interrupt No, but prolonged (>7 days) gcsf Consider G-CSF Support interrupt->gcsf reduce_dose Reduce this compound Dose for Next Cycle gcsf->reduce_dose

References

Validation & Comparative

Cabazitaxel versus docetaxel efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, taxanes remain a cornerstone for treating a multitude of solid tumors. Docetaxel, a long-established player, has seen widespread use, but the emergence of innate and acquired resistance has driven the development of next-generation taxanes. Cabazitaxel, a novel semisynthetic taxane, has shown promise in overcoming these resistance mechanisms. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and docetaxel, supported by experimental data, to inform researchers and drug development professionals.

In Vitro Potency: this compound Demonstrates Superiority in Resistant Cells

A key differentiator between this compound and docetaxel lies in their in vitro activity against tumor cell lines, particularly those exhibiting resistance to chemotherapy. While both drugs show comparable antiproliferative effects in chemotherapy-sensitive cell lines, this compound is significantly more potent in resistant cell lines.[1][2][3][4]

In chemotherapy-resistant tumor cells, IC50 values for this compound are consistently lower than those for docetaxel, indicating that a lower concentration of this compound is required to inhibit cell growth by 50%.[1][5] Specifically, in P-glycoprotein-expressing cell lines with acquired resistance, this compound was found to be more active than docetaxel.[6] For instance, in one study, the IC50 ranges for this compound were 0.013–0.414 μmol/L, while for docetaxel they were 0.17–4.01 μmol/L in resistant cells.[1][5] This suggests that this compound is less susceptible to the efflux pump mechanisms that often confer resistance to docetaxel.

Cell Line TypeDrugIC50 Range (µmol/L)
Chemotherapy-Sensitive This compound0.004 - 0.041[2]
Docetaxel0.008 - 0.079[2]
Chemotherapy-Resistant This compound0.013 - 0.414[1][5]
Docetaxel0.17 - 4.01[1][5]

In Vivo Antitumor Activity: this compound Shows Broad Efficacy

Preclinical in vivo studies using tumor-bearing mice further underscore the potent antitumor activity of this compound, particularly in models resistant to docetaxel. This compound has demonstrated significant antitumor efficacy across a broad spectrum of human and murine tumor xenografts, including those with innate or acquired resistance to docetaxel.[1][3][5]

In a patient-derived castration-resistant prostate cancer xenograft model (HID28), this compound at a dose of 20 mg/kg showed greater antitumor efficacy than an equivalent dose of docetaxel.[2] The percentage of tumor volume change on day 35 was 1.4% for this compound compared to 16.7% for docetaxel.[2] Furthermore, in a DU145 prostate cancer xenograft model, this compound induced 100% complete tumor regressions and 83% long-term tumor-free survival.[4]

This compound has also shown superior activity in models of central nervous system (CNS) tumors, which are notoriously difficult to treat due to the blood-brain barrier.[2][3] Studies in human intracranial glioblastoma xenograft models revealed that this compound led to greater increases in lifespan compared to docetaxel.[2]

Mechanism of Action: Targeting Microtubules

Both this compound and docetaxel exert their cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton. They work by stabilizing microtubules, which promotes the assembly of tubulin and prevents their depolymerization.[1][7][8] This disruption of microtubule dynamics leads to a blockage of mitosis at the metaphase/anaphase transition, ultimately resulting in cell death.[1][8]

While both drugs share this fundamental mechanism, studies suggest that this compound may have a stronger suppressive effect on microtubule dynamics.[9] In MCF7 breast cancer cells, this compound suppressed the microtubule shortening rate, growing rate, and overall dynamicity more potently than docetaxel.[9] This enhanced activity is attributed to faster cellular uptake and better intracellular retention of this compound compared to docetaxel.[9]

Below is a diagram illustrating the shared signaling pathway of this compound and docetaxel.

Drug This compound or Docetaxel Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to β-tubulin subunit Microtubule_Stabilization Inhibits Microtubule Depolymerization Drug->Microtubule_Stabilization Enhances Microtubule_Assembly Promotes Microtubule Assembly Tubulin->Microtubule_Assembly Stable_Microtubules Stabilized Microtubules Microtubule_Assembly->Stable_Microtubules Microtubule_Stabilization->Stable_Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stable_Microtubules->Mitotic_Arrest Disrupts spindle formation Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Taxane Mechanism of Action

Experimental Protocols

A general experimental workflow for comparing the in vivo efficacy of this compound and docetaxel is outlined below.

Start Tumor Cell Implantation (e.g., subcutaneous xenograft in mice) Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Control Vehicle Control Randomization->Control Docetaxel_Group Docetaxel Treatment Randomization->Docetaxel_Group Cabazitaxel_Group This compound Treatment Randomization->Cabazitaxel_Group Treatment_Admin Administer Treatment (e.g., intravenous injection) Control->Treatment_Admin Docetaxel_Group->Treatment_Admin Cabazitaxel_Group->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Endpoint Determination (e.g., tumor size limit, time) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Data_Analysis

Caption: In Vivo Efficacy Workflow

Detailed Methodologies:

  • Cell Lines and Culture: A variety of human and murine cancer cell lines, both sensitive and resistant to docetaxel, are used. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.

  • In Vitro Proliferation Assay (IC50 Determination): Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or docetaxel for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the sulforhodamine B (SRB) or MTT assay. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.

  • In Vivo Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with tumor cells. Once tumors reach a palpable size, mice are randomized into treatment groups. This compound, docetaxel, or a vehicle control is administered, typically intravenously, according to a predetermined schedule and dosage. Tumor volume and mouse body weight are measured regularly. The primary endpoints are typically tumor growth inhibition and overall survival.

References

Validating the Efficacy of Cabazitaxel-Carboplatin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of cabazitaxel-carboplatin combination therapy against alternative treatments, supported by experimental data from clinical and preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this combination regimen.

Efficacy of this compound-Carboplatin Combination Therapy

The combination of this compound, a next-generation taxane, and carboplatin, a platinum-based alkylating agent, has shown promise in improving outcomes for patients with certain advanced cancers, most notably metastatic castration-resistant prostate cancer (mCRPC).

Comparative Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A key phase I/II clinical trial by Corn et al. investigated the efficacy of adding carboplatin to this compound in men with mCRPC. The study demonstrated a significant improvement in progression-free survival (PFS) for the combination therapy compared to this compound monotherapy.[1][2]

Table 1: Efficacy of this compound-Carboplatin vs. This compound Monotherapy in mCRPC [1][2]

Efficacy EndpointThis compound + Carboplatin (n=81)This compound Monotherapy (n=79)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS)7.3 months4.5 months0.69 (0.50–0.95), p=0.018
Median Overall Survival (OS)18.5 months17.3 months0.89 (0.63–1.25), p=0.50
PSA Response Rate (>50% decline)61.7%40.9%-
Efficacy in Other Malignancies (Ovarian and Urothelial Carcinoma)

While the most robust data for the this compound-carboplatin combination is in mCRPC, its components are standard therapies for other cancers.

  • Ovarian Cancer: this compound has been investigated as a single agent in platinum-resistant ovarian cancer, showing a median PFS of 3.9 months and an overall survival (OS) of 8.4 months.[3] While specific data on the this compound-carboplatin combination is limited, the combination of paclitaxel (a first-generation taxane) and carboplatin is a standard of care for newly diagnosed and recurrent platinum-sensitive ovarian cancer.[4][5][6]

  • Urothelial Carcinoma: A phase II trial of paclitaxel and carboplatin in metastatic urothelial cancer demonstrated a 65% overall remission rate.[7] Data for the specific combination with this compound is not yet widely available.

Safety and Tolerability Profile

The addition of carboplatin to this compound is associated with a higher incidence of adverse events, although the combination is generally considered to have a manageable safety profile.[1][2]

Table 2: Grade 3-5 Adverse Events in the Phase II mCRPC Trial [1][2]

Adverse EventThis compound + Carboplatin (n=81)This compound Monotherapy (n=79)
Fatigue20%9%
Anemia23%4%
Neutropenia16%4%
Thrombocytopenia14%1%

Detailed Experimental Protocols

Phase I/II Trial in mCRPC (Corn et al.)

This randomized, open-label, phase I/II trial (NCT01505868) enrolled men with progressive mCRPC.[1][2][8]

  • Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) of the combination. Patients received this compound (20-25 mg/m²) and carboplatin (AUC 3-4 mg/mL per min) intravenously every 21 days.[8] The MTD was established as this compound 25 mg/m² and carboplatin AUC 4.[1][2]

  • Phase II (Randomized): 160 patients were randomized 1:1 to receive either this compound 25 mg/m² intravenously every 21 days with or without carboplatin AUC 4.[1][2] All patients also received oral prednisone 10 mg daily.[2]

Assessment of Treatment Response
  • Tumor Response: Radiographic tumor response was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[9][10] For prostate cancer trials, which often involve bone metastases that are non-measurable by RECIST, the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) guidelines are also used. PCWG3 provides specific criteria for assessing bone lesions.[9][11][12][13][14]

  • PSA Response: Prostate-Specific Antigen (PSA) response was defined as a ≥50% decrease from baseline, confirmed by a second measurement at least 3 weeks later, according to PCWG3 criteria.[11]

Signaling Pathways in Prostate Cancer

Understanding the molecular pathways driving prostate cancer is crucial for developing effective therapies. The following diagrams illustrate key signaling pathways involved in prostate cancer progression and treatment resistance.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is a primary driver of prostate cancer growth and progression.

AR_Signaling Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex (Cytoplasm) AR->AR_HSP AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently activated in advanced prostate cancer and contributes to treatment resistance.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway in Prostate Cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade implicated in prostate cancer cell proliferation and survival.

MAPK_ERK Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Activate Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: MAPK/ERK Signaling Pathway in Prostate Cancer.

Experimental Workflow

The following diagram outlines the typical workflow of a clinical trial evaluating a new cancer therapy.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound + Carboplatin) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., this compound Monotherapy) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (e.g., every 21 days) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Tumor_Assessment Tumor Assessment (RECIST 1.1, PCWG3) Treatment_Cycles->Tumor_Assessment Data_Analysis Data Analysis (PFS, OS, PSA Response) Tumor_Assessment->Data_Analysis

Caption: Typical Clinical Trial Workflow for Cancer Therapy Evaluation.

Conclusion

The combination of this compound and carboplatin has demonstrated a statistically significant improvement in progression-free survival for patients with metastatic castration-resistant prostate cancer compared to this compound alone.[1][2] While associated with a higher rate of adverse events, the safety profile is considered manageable. Further research, including an ongoing phase III trial, will provide more definitive evidence of its clinical benefit and potential role in the treatment landscape for advanced prostate cancer.[15] The efficacy of this specific combination in other malignancies such as ovarian and urothelial cancer requires further investigation.

References

Head-to-head comparison of cabazitaxel and paclitaxel in resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of cabazitaxel and paclitaxel, focusing on their performance in cancer cell lines that have developed resistance to taxanes. The information presented is collated from preclinical studies to assist in understanding the nuances of their efficacy and underlying resistance mechanisms.

Executive Summary

This compound consistently demonstrates superior potency and a greater ability to overcome common resistance mechanisms compared to paclitaxel, particularly in cell lines overexpressing P-glycoprotein (P-gp). While both drugs are taxanes that function by stabilizing microtubules and inducing mitotic arrest, this compound's lower affinity for the P-gp efflux pump allows for higher intracellular concentrations in resistant cells. However, resistance to this compound can still emerge through various mechanisms, including alterations in tubulin isotypes and signaling pathway adaptations.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines, including parental (sensitive) and resistant sublines. A lower IC50 value indicates greater potency.

Table 1: IC50 Values in Breast Cancer and Sarcoma Cell Lines

Cell LineTypeResistance MechanismPaclitaxel IC50 (nmol/L)This compound IC50 (nmol/L)Fold-Resistance (Paclitaxel)Fold-Resistance (this compound)
MCF-7Breast Cancer (Parental)-~3.3~0.33--
MCF-7/TxT50Breast Cancer (Docetaxel-Resistant)P-gp Overexpression>1008.6~609
MES-SAUterine Sarcoma (Parental)-~3.0~0.3--
MES-SA/Dx5Uterine Sarcoma (Doxorubicin-Resistant)P-gp Overexpression>20015~20015

Data compiled from studies on mechanisms of resistance to this compound.[1][2]

Table 2: IC50 Values in Hepatocellular Carcinoma Cell Lines

Cell LineTypeResistance MechanismPaclitaxel IC50 (nM)This compound IC50 (nM)Resistance Fold (Paclitaxel)Resistance Fold (this compound)
Huh-7Hepatocellular Carcinoma (Parental)-1.871.22--
Huh-TS-48Hepatocellular Carcinoma (Paclitaxel-Resistant)P-gp Overexpression72.191.8738.581.53

This data highlights this compound's significantly lower cross-resistance in a P-gp overexpressing hepatocellular carcinoma cell line.[3]

Table 3: IC50 Values in Prostate Cancer Cell Lines

Cell LineTypeResistance BackgroundPaclitaxel IC50 (nM)This compound IC50 (nM)
PC-3Prostate Cancer-Not specified1.3
DU145Prostate Cancer-Not specified7.09
PC-3-TxR/CxRThis compound-ResistantPost-Paclitaxel ResistanceNot specified15.4
DU145-TxR/CxRThis compound-ResistantPost-Paclitaxel ResistanceNot specified30.8

These cell lines were first made resistant to paclitaxel and then to this compound, demonstrating that resistance to this compound can be acquired.[4]

Table 4: IC50 Values in Cisplatin-Resistant Germ Cell Tumor Cell Lines

Cell LineTypeCisplatin ResistancePaclitaxel IC50 (nM)This compound IC50 (nM)
NTera2Germ Cell TumorSensitive~1.5~0.5
NTera2-RGerm Cell TumorResistant~1.5~0.5
2102EpGerm Cell TumorSensitive~2.0~0.7
2102Ep-RGerm Cell TumorResistant~2.0~0.7

This study indicates a lack of cross-resistance between cisplatin and both paclitaxel and this compound in these cell lines.[5]

Experimental Methodologies

The data presented in this guide were generated using standard in vitro assays to assess drug efficacy and cellular responses. Below are detailed protocols for the key experiments cited.

Cell Proliferation Assays (MTT and SRB)

These colorimetric assays are used to determine the cytotoxic or cytostatic effects of a drug on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or paclitaxel. Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[1]

  • Assay-Specific Steps:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a microplate reader.

    • SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. After washing, the bound dye is solubilized, and the absorbance is measured.[1]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the control. IC50 values are then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as P-gp, β-tubulin isotypes, or signaling proteins.

  • Cell Lysis: Cells are treated with drugs as required, then harvested and lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative expression of the target protein.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

  • Cell Preparation: Cells are treated with the drugs for a defined period. For cell cycle analysis, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). For apoptosis analysis, cells are stained with markers like Annexin V and a viability dye.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis:

    • Cell Cycle: The DNA content of the cells is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases can be calculated. Taxanes typically cause an accumulation of cells in the G2/M phase.[3]

    • Apoptosis: The staining pattern of Annexin V and the viability dye allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Drug Sensitivity Testing

G cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Outcome start Seed Parental and Resistant Cell Lines treat Treat with Serial Dilutions of This compound and Paclitaxel start->treat incubate Incubate for 72 hours treat->incubate prolif Cell Proliferation Assay (MTT/SRB) incubate->prolif flow Flow Cytometry (Cell Cycle & Apoptosis) incubate->flow wb Western Blot (Protein Expression) incubate->wb ic50 Determine IC50 Values prolif->ic50 cell_cycle Analyze Cell Cycle Arrest (G2/M Accumulation) flow->cell_cycle apoptosis Quantify Apoptosis flow->apoptosis protein Analyze Protein Expression (e.g., P-gp, TUBB3) wb->protein compare Head-to-Head Comparison of Drug Efficacy ic50->compare cell_cycle->compare apoptosis->compare protein->compare

Caption: Workflow for comparing taxane efficacy in resistant cell lines.

Key Mechanisms of Taxane Resistance

G cluster_paclitaxel Paclitaxel Resistance cluster_this compound This compound Activity & Resistance pgp_pac High P-gp Affinity & Upregulation efflux Increased Drug Efflux pgp_pac->efflux leads to pgp_cab Low P-gp Affinity cell Resistant Cancer Cell pgp_cab->cell allows higher intracellular drug in tubb3 Increased βIII-Tubulin (TUBB3) Expression mt_alter Altered Microtubule Dynamics tubb3->mt_alter leads to emt Epithelial-Mesenchymal Transition (EMT) emt->mt_alter contributes to brca Decreased BRCA1 dna_repair Altered DNA Repair & Cell Fate brca->dna_repair leads to paclitaxel Paclitaxel paclitaxel->pgp_pac is a substrate for This compound This compound This compound->pgp_cab has cell->tubb3 can develop cell->emt can develop cell->brca can develop efflux->cell reduces intracellular drug in

Caption: Contrasting resistance mechanisms for paclitaxel and this compound.

Signaling Pathways in this compound Resistance

G cluster_cell This compound-Resistant Prostate Cancer Cell This compound This compound erk_path ERK Signaling Pathway This compound->erk_path Enhanced signaling in resistant cells circumvents drug effect pi3k_path PI3K/AKT Signaling Pathway This compound->pi3k_path Enhanced signaling in resistant cells circumvents drug effect cell_prolif Cell Proliferation erk_path->cell_prolif promotes pi3k_path->cell_prolif promotes apoptosis_inhibit Apoptosis Inhibition pi3k_path->apoptosis_inhibit inhibits resistance Drug Resistance cell_prolif->resistance apoptosis_inhibit->resistance

Caption: Enhanced ERK and PI3K/AKT signaling in this compound resistance.

Conclusion

The available preclinical data strongly indicates that this compound is a more potent agent than paclitaxel, particularly in cancer cell lines characterized by P-gp-mediated multidrug resistance.[1][3] Its chemical structure allows it to circumvent this primary mechanism of taxane resistance. However, the development of this compound resistance is possible and can be driven by alternative mechanisms such as alterations in tubulin composition and the activation of pro-survival signaling pathways.[1][6] These findings underscore the importance of understanding the specific resistance profile of a tumor to guide the selection of taxane-based chemotherapy. Further research into biomarkers for this compound sensitivity and resistance is warranted to optimize its clinical use.

References

Cabazitaxel Demonstrates Superior Efficacy in Tumors with Acquired Docetaxel Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, cabazitaxel has emerged as a critical therapeutic option for patients with tumors, particularly metastatic castration-resistant prostate cancer (mCRPC), that have developed resistance to docetaxel. Clinical evidence from pivotal trials demonstrates that this compound offers a significant survival advantage and delayed disease progression compared to other treatment modalities in this patient population.

This compound, a second-generation taxane, has shown efficacy in overcoming mechanisms of resistance to docetaxel. Its unique molecular structure allows it to have a low affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of taxane resistance.[1][2] Furthermore, preclinical studies suggest that this compound is more potent than docetaxel in suppressing microtubule dynamics, leading to mitotic arrest and cell death even in docetaxel-resistant cell lines.[3][4]

Comparative Efficacy of this compound: Insights from Clinical Trials

Two landmark phase III clinical trials, TROPIC and CARD, have established the clinical benefit of this compound in the post-docetaxel setting.

The TROPIC trial was the first to demonstrate a significant overall survival (OS) benefit for this compound in patients with mCRPC who had progressed during or after docetaxel therapy.[5][6] Patients treated with this compound plus prednisone showed a median OS of 15.1 months compared to 12.7 months for those treated with mitoxantrone plus prednisone.[7]

The more recent CARD trial further solidified the role of this compound by comparing it against androgen receptor (AR)-targeted agents (abiraterone or enzalutamide) in patients with mCRPC who had previously received both docetaxel and an alternative AR-targeted agent.[8][9][10] The results showed a remarkable improvement in radiographic progression-free survival (rPFS), the primary endpoint, with a median of 8.0 months for the this compound arm versus 3.7 months for the abiraterone or enzalutamide arm.[10] this compound also demonstrated a significant improvement in median OS (13.6 months vs. 11.0 months).[10][11]

Quantitative Data from Key Clinical Trials

The following tables summarize the key efficacy data from the TROPIC and CARD trials, providing a clear comparison of this compound's performance against alternative treatments in docetaxel-resistant mCRPC.

Table 1: TROPIC Trial - Efficacy of this compound vs. Mitoxantrone

EndpointThis compound + PrednisoneMitoxantrone + PrednisoneHazard Ratio (HR) [95% CI]P-value
Median Overall Survival (OS)15.1 months12.7 months0.70 [0.59-0.83]<0.0001
Median Progression-Free Survival (PFS)2.8 months1.4 months0.74 [0.64-0.86]<0.0001
Tumor Response Rate14.4%4.4%-0.0005
PSA Response Rate39.2%17.8%-0.0002

Data sourced from the TROPIC trial final results.[2][5][7]

Table 2: CARD Trial - Efficacy of this compound vs. Abiraterone or Enzalutamide

EndpointThis compoundAbiraterone or EnzalutamideHazard Ratio (HR) [95% CI]P-value
Median Radiographic Progression-Free Survival (rPFS)8.0 months3.7 months0.54 [0.40-0.73]<0.001
Median Overall Survival (OS)13.6 months11.0 months0.64 [0.46-0.89]0.008
Median Progression-Free Survival (PFS)4.4 months2.7 months-<0.0001
PSA Response (≥50% decline)35.7%13.5%-0.0002
Objective Tumor Response36.5%11.5%-0.004
Pain Response45.0%19.3%-<0.0001

Data sourced from the CARD trial results.[8][9][10][11][12]

Experimental Protocols of Pivotal Trials

Understanding the methodologies of the key clinical trials is crucial for interpreting their findings.

TROPIC Trial (NCT00417079)
  • Objective: To evaluate the efficacy and safety of this compound plus prednisone versus mitoxantrone plus prednisone in patients with mCRPC previously treated with a docetaxel-containing regimen.[5][6]

  • Patient Population: Men with mCRPC who had progressed during or after docetaxel treatment. Patients were required to have an ECOG performance status of 0-2.[5][7]

  • Treatment Regimen:

    • This compound Arm: this compound 25 mg/m² intravenously every 3 weeks, plus oral prednisone 10 mg daily.[5][6]

    • Mitoxantrone Arm: Mitoxantrone 12 mg/m² intravenously every 3 weeks, plus oral prednisone 10 mg daily.[5][6]

  • Primary Endpoint: Overall Survival (OS).[5][6]

  • Secondary Endpoints: Progression-free survival (PFS), tumor response rate, PSA response rate, time to tumor progression, and safety.[5]

CARD Trial (NCT02485691)
  • Objective: To compare the efficacy and safety of this compound versus an androgen receptor (AR)-targeted agent (abiraterone or enzalutamide) in patients with mCRPC who had previously been treated with docetaxel and had progressed within 12 months on the alternative AR-targeted agent.[9][13]

  • Patient Population: Men with mCRPC who had previously received docetaxel and had progressed on either abiraterone or enzalutamide.[10][13]

  • Treatment Regimen:

    • This compound Arm: this compound 25 mg/m² intravenously every 3 weeks, plus daily prednisone and prophylactic G-CSF.[11][14]

    • Comparator Arm: Abiraterone 1000 mg daily plus prednisone, or enzalutamide 160 mg daily.[11][14]

  • Primary Endpoint: Radiographic Progression-Free Survival (rPFS).[9][10]

  • Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), PSA response, tumor response, pain response, time to symptomatic skeletal events, and safety.[14]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound's action in docetaxel-resistant cells and the experimental workflow of the CARD trial.

G cluster_0 Docetaxel-Sensitive Cell cluster_1 Docetaxel-Resistant Cell cluster_2 This compound in Docetaxel-Resistant Cell Docetaxel_S Docetaxel Microtubule_S Microtubule Stabilization Docetaxel_S->Microtubule_S MitoticArrest_S Mitotic Arrest Microtubule_S->MitoticArrest_S Apoptosis_S Apoptosis MitoticArrest_S->Apoptosis_S Docetaxel_R Docetaxel Pgp P-gp Efflux Pump Docetaxel_R->Pgp Efflux Microtubule_R Reduced Microtubule Stabilization Docetaxel_R->Microtubule_R Survival Cell Survival and Proliferation Microtubule_R->Survival PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Survival This compound This compound Pgp_C Low Affinity for P-gp Efflux Pump This compound->Pgp_C Microtubule_C Potent Microtubule Stabilization This compound->Microtubule_C PI3K_AKT_Inhibition Inhibition of PI3K/AKT Pathway This compound->PI3K_AKT_Inhibition MitoticArrest_C Mitotic Arrest Microtubule_C->MitoticArrest_C Apoptosis_C Apoptosis PI3K_AKT_Inhibition->Apoptosis_C MitoticArrest_C->Apoptosis_C

Caption: Mechanism of this compound in Docetaxel-Resistant Cells.

G Patient_Population Patients with mCRPC - Previously treated with docetaxel - Progressed on abiraterone or enzalutamide Randomization Randomization (1:1) Patient_Population->Randomization Arm_A This compound (25 mg/m² IV q3w) + Prednisone + G-CSF Randomization->Arm_A Arm_B Abiraterone (1000 mg daily) + Prednisone OR Enzalutamide (160 mg daily) Randomization->Arm_B Follow_up Follow-up for - Radiographic Progression - Overall Survival - Other Secondary Endpoints Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoint Primary Endpoint: Radiographic Progression-Free Survival (rPFS) Follow_up->Primary_Endpoint

Caption: Experimental Workflow of the CARD Trial.

Overcoming Resistance: Molecular Mechanisms

The superior efficacy of this compound in docetaxel-resistant tumors can be attributed to several molecular mechanisms. As a poor substrate for the P-glycoprotein (P-gp) efflux pump, this compound can achieve higher intracellular concentrations in resistant tumor cells that overexpress this transporter.[2]

Furthermore, studies have indicated that this compound can overcome resistance mediated by the PI3K/AKT signaling pathway. In docetaxel-resistant prostate cancer cells, the phosphorylation of AKT, a key survival signaling molecule, is often maintained.[15][16] this compound has been shown to effectively down-regulate the phosphorylation of AKT, thereby inhibiting this pro-survival pathway and inducing apoptosis.[15][16] In contrast, docetaxel's ability to inhibit AKT phosphorylation is diminished in these resistant cells.[15]

References

Preclinical Showdown: Cabazitaxel vs. Lutetium-177-PSMA in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the preclinical efficacy and mechanisms of action of the chemotherapeutic agent Cabazitaxel and the radioligand therapy Lutetium-177-PSMA in prostate cancer models reveals distinct therapeutic strategies. While direct head-to-head preclinical studies are not available, individual investigations in various prostate cancer models provide valuable insights into their anti-tumor activities, experimental protocols, and underlying signaling pathways.

This guide offers a comprehensive overview of the preclinical data for this compound and Lutetium-177 (¹⁷⁷Lu)-PSMA, tailored for researchers, scientists, and drug development professionals. Below, we present a synthesis of the available preclinical findings, including quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound and Lutetium-177-PSMA in various prostate cancer models. It is important to note that these results are from separate studies and not from direct comparative experiments.

Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models

Model SystemCell Line / XenograftTreatment ProtocolKey FindingsReference
In VitroTaxane-Sensitive & Resistant Cell LinesNot specifiedMarkedly greater activity in taxane-resistant cell lines compared to docetaxel.[1][2]
In VitroCastration-Resistant Prostate Cancer (CRPC) CellsLow-dose treatmentInduced more apoptosis compared to docetaxel.[3]
In VivoHID28 (Castration-Resistant Prostate Tumor Xenograft)20 mg/kgGreater antitumor efficacy than docetaxel; 1.4% tumor volume change vs. 16.7% for docetaxel at Day 35.[1]
In VivoCL1 CRPC Xenografts5 mg/kg, every 4 days (intermittent) + PEDFDisease stabilization.[3]

Table 2: Preclinical Efficacy of Lutetium-177-PSMA in Prostate Cancer Models

Model SystemXenograftTreatment ProtocolKey FindingsReference
In Vivo22RV19.2 MBq (EDmin) and 36.6 MBq (EDmax)Dose-dependent inhibition of xenograft growth. Absorbed doses of 2.7-3.9 Gy (EDmin) and 10.7-15.5 Gy (EDmax).[4]
In VivoLNCaPSingle administration of 15, 30, and 45 MBq of ¹⁷⁷Lu-rhPSMA-10.1Significant dose-dependent reduction in tumor growth and increased survival.[5]
In Vivo22Rv130 MBq of ¹⁷⁷Lu-rhPSMA-10.1Significantly reduced tumor growth compared to ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617.[5]
In VivoPC-3 PIPUp to 10 MBq of [¹⁷⁷Lu]Lu-Ibu-DAB-PSMAMore effective in inhibiting tumor growth than [¹⁷⁷Lu]Lu-PSMA-617.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for key studies cited.

This compound In Vivo Efficacy Study (HID28 Xenograft)
  • Animal Model: Mice bearing the castration-resistant prostate tumor xenograft, HID28.[1]

  • Treatment Groups:

    • Vehicle control

    • This compound (20 mg/kg)

    • Docetaxel (20 mg/kg)

  • Administration: Intravenous injection.[1]

  • Dosing Schedule: Not explicitly detailed in the abstract.

  • Endpoint: Tumor volume was measured, and the percentage change in tumor volume was calculated at day 35 relative to the control group.[1]

Lutetium-177-PSMA In Vivo Efficacy Study (22RV1 Xenograft)
  • Animal Model: Male nu/nu mice with subcutaneous 22RV1 xenografts.[4]

  • Treatment Groups:

    • Control

    • [¹⁷⁷Lu]Lu-PSMA I&T at 9.2 MBq (EDmin)

    • [¹⁷⁷Lu]Lu-PSMA I&T at 36.6 MBq (EDmax)

  • Administration: Intravenous injection.[4]

  • Endpoints:

    • Tumor growth inhibition compared to the control group.[4]

    • Assessment of absorbed radiation doses in the tumor xenografts.[4]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and Lutetium-177-PSMA are mediated through distinct molecular mechanisms.

This compound: A Microtubule Stabilizer

This compound is a second-generation taxane that targets the microtubule network within cancer cells. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and stabilization.[7] This disruption of microtubule dynamics interferes with essential cellular processes, particularly mitosis, leading to cell cycle arrest and ultimately apoptosis.[7][8] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, which often contributes to resistance to other taxanes like docetaxel.[9]

Cabazitaxel_Mechanism cluster_cell Prostate Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin & Stabilizes Mitosis Mitosis Microtubules->Mitosis Disrupts Dynamics Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Leads to

Figure 1. Mechanism of action of this compound.

Lutetium-177-PSMA: Targeted Radionuclide Therapy

Lutetium-177-PSMA is a radioligand therapy that specifically targets prostate cancer cells overexpressing Prostate-Specific Membrane Antigen (PSMA).[10] The therapy consists of a PSMA-targeting ligand coupled to the radioactive isotope Lutetium-177. Upon intravenous administration, the ligand binds to PSMA on the surface of prostate cancer cells.[11] The complex is then internalized, delivering a localized dose of beta-radiation from the decay of ¹⁷⁷Lu, which induces DNA damage and subsequent cell death.[11][12]

Lu177_PSMA_Mechanism cluster_cell PSMA-Expressing Prostate Cancer Cell Lu177_PSMA ¹⁷⁷Lu-PSMA PSMA_Receptor PSMA Receptor Lu177_PSMA->PSMA_Receptor Binds to Internalization Internalization PSMA_Receptor->Internalization Complex is Internalized DNA_Damage DNA Damage Internalization->DNA_Damage ¹⁷⁷Lu delivers β-radiation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Induces

Figure 2. Mechanism of action of Lutetium-177-PSMA.

Experimental Workflow Comparison

The preclinical evaluation of these two distinct therapeutic modalities follows different, yet overlapping, workflows.

Experimental_Workflow_Comparison cluster_this compound This compound Preclinical Workflow cluster_lu177psma ¹⁷⁷Lu-PSMA Preclinical Workflow C_vitro In Vitro Cell Viability (Taxane-Sensitive & Resistant Lines) C_vivo_setup Prostate Cancer Xenograft (e.g., HID28) Implantation C_vitro->C_vivo_setup C_treatment Systemic Administration of this compound C_vivo_setup->C_treatment C_endpoints Tumor Volume Measurement Apoptosis Assays C_treatment->C_endpoints L_vitro In Vitro Binding & Internalization (PSMA-Expressing Cell Lines) L_vivo_setup PSMA+ Prostate Cancer Xenograft (e.g., 22RV1, LNCaP) Implantation L_vitro->L_vivo_setup L_treatment Systemic Administration of ¹⁷⁷Lu-PSMA L_vivo_setup->L_treatment L_endpoints Biodistribution & Dosimetry Tumor Growth Inhibition Survival Analysis L_treatment->L_endpoints

Figure 3. Comparative Preclinical Experimental Workflows.

Concluding Remarks

Based on the available preclinical data, both this compound and Lutetium-177-PSMA demonstrate significant anti-tumor activity in prostate cancer models. This compound shows particular promise in taxane-resistant settings, a critical area of unmet need. Lutetium-177-PSMA, with its targeted delivery of radiation, offers a personalized approach for patients with PSMA-positive tumors and has shown potent tumor growth inhibition in various xenograft models.

The absence of direct preclinical comparisons underscores a gap in the current research landscape. Head-to-head studies in relevant preclinical models, including patient-derived xenografts, would be invaluable for elucidating the relative efficacy of these agents and for informing the design of future clinical trials, including potential combination therapies. Such studies would help to define the optimal patient populations for each treatment and to explore mechanisms of resistance that may emerge. For now, the individual preclinical profiles of this compound and Lutetium-177-PSMA highlight them as powerful, yet distinct, therapeutic options in the fight against advanced prostate cancer.

References

Unraveling the Complexities of Cabazitaxel Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of cross-resistance between chemotherapeutic agents is paramount for the development of effective cancer therapies. This guide provides a comprehensive comparison of cross-resistance profiles between cabazitaxel and other taxanes, supported by experimental data, detailed protocols, and visual pathway analysis.

This compound, a second-generation taxane, has demonstrated efficacy in patients with docetaxel-resistant metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance to this compound itself, often through shared mechanisms with other chemotherapies, presents a significant clinical challenge. This guide delves into the key molecular players and pathways driving this phenomenon.

Comparative Efficacy in Resistant Cell Lines: A Quantitative Overview

Studies in various cancer cell lines have quantified the extent of cross-resistance between this compound and other taxanes, primarily docetaxel and paclitaxel. The data consistently indicates that while cross-resistance exists, this compound often retains a degree of activity in cells resistant to first-generation taxanes. This is largely attributed to its lower affinity for the P-glycoprotein (P-gp/ABCB1) drug efflux pump.[1]

Below is a summary of the relative resistance observed in different multidrug-resistant (MDR) cancer cell lines. Relative resistance is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental, drug-sensitive cell line.

Cell Line ModelOriginResistant toRelative Resistance to PaclitaxelRelative Resistance to DocetaxelRelative Resistance to this compoundReference
MES-SA/Dx5Human Uterine SarcomaDoxorubicin~200-fold~200-fold15-fold[1]
MCF-7/TxT50Human Breast CancerDocetaxel~60-fold~60-fold8.6-fold[1]
MCF-7/TxTP50 (MDR-negative)Human Breast CancerDocetaxel + PSC-8339-fold-9.2-fold[1]
MCF-7/CTAXHuman Breast CancerThis compound52-fold-33-fold[1]

Key Mechanisms of Cross-Resistance

The primary driver of cross-resistance between this compound and other taxanes is the overexpression of the ATP-binding cassette (ABC) transporter B1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[2][3] This transmembrane protein functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.

Beyond ABCB1, other mechanisms contributing to taxane resistance include:

  • Alterations in Microtubule Dynamics: Changes in the expression of β-tubulin isotypes, particularly an increase in class III β-tubulin (TUBB3), can affect the binding of taxanes to microtubules, leading to reduced drug efficacy.[1]

  • Decreased BRCA1 Expression: Reduced levels of the DNA repair protein BRCA1 have also been associated with resistance to this compound.[1]

Signaling Pathways in Focus: ABCB1-Mediated Resistance

The overexpression of ABCB1 is a complex process regulated by various intracellular signaling pathways. Understanding these pathways offers potential targets for overcoming resistance.

ABCB1-Mediated Drug Efflux and Reversal Strategies cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cabazitaxel_ext This compound Cabazitaxel_int This compound Cabazitaxel_ext->Cabazitaxel_int Diffusion Docetaxel_ext Docetaxel Docetaxel_int Docetaxel Docetaxel_ext->Docetaxel_int Diffusion ABCB1 ABCB1 (P-gp) ABCB1->Cabazitaxel_ext Efflux ABCB1->Docetaxel_ext Efflux Resistance Drug Resistance ABCB1->Resistance Cabazitaxel_int->ABCB1 Substrate Microtubules Microtubules Cabazitaxel_int->Microtubules Stabilization Docetaxel_int->ABCB1 Substrate Docetaxel_int->Microtubules Stabilization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest Inhibitors ABCB1 Inhibitors (e.g., Elacridar) Inhibitors->ABCB1 Inhibition Antiandrogens Antiandrogens (e.g., Enzalutamide) Antiandrogens->ABCB1 Inhibition

Caption: ABCB1-mediated efflux of taxanes and reversal by inhibitors.

Studies have shown that inhibiting ABCB1 with small molecules like elacridar or with antiandrogens such as enzalutamide and bicalutamide can re-sensitize resistant cells to this compound.[2][3][4]

Experimental Protocols

To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, docetaxel, or other chemotherapeutic agents for 72 hours.

  • Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.

Materials:

  • 6-well plates

  • Culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Drug Treatment: Treat the cells with the desired concentrations of chemotherapeutic agents for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the desired chemotherapeutic agents for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating cross-resistance between this compound and another chemotherapeutic agent.

Experimental Workflow for Cross-Resistance Studies start Start cell_culture Culture Parental Cancer Cell Line start->cell_culture drug_treatment Expose Cells to Increasing Concentrations of Drug A cell_culture->drug_treatment cross_resistance_test Treat Parental and Resistant Lines with this compound and Drug A cell_culture->cross_resistance_test resistant_line Establish Drug A Resistant Cell Line drug_treatment->resistant_line resistant_line->cross_resistance_test viability_assay Cell Viability Assay (e.g., SRB) cross_resistance_test->viability_assay colony_assay Colony Formation Assay cross_resistance_test->colony_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cross_resistance_test->apoptosis_assay data_analysis Data Analysis: Calculate IC50, Fold Resistance viability_assay->data_analysis colony_assay->data_analysis apoptosis_assay->data_analysis mechanism_study Investigate Resistance Mechanisms (e.g., Western Blot for ABCB1) data_analysis->mechanism_study end End mechanism_study->end

Caption: Workflow for generating and characterizing drug-resistant cell lines.

Molecular Interactions: this compound and P-glycoprotein

While a specific molecular docking study of this compound within the binding pocket of human P-glycoprotein was not available in the reviewed literature, biochemical evidence strongly supports a reduced affinity of this compound for this efflux pump compared to docetaxel. A study using radiolabeled taxanes and membrane fractions from MDR cells calculated the dissociation constant (Kd) for the interaction with P-gp.

TaxaneDissociation Constant (Kd) with P-gpReference
[3H]-azido-docetaxel1.7 µM[6]
[3H]-azido-cabazitaxel~7.5 µM[6]

The higher Kd value for this compound indicates a weaker binding affinity to P-gp, which is consistent with the observation that it is a poorer substrate for efflux and retains greater activity in P-gp overexpressing cells. This is further supported by a 1.9-fold reduction in P-gp's ATPase stimulation by this compound compared to docetaxel, indicating a less efficient transport process.[6]

This guide provides a foundational understanding of the mechanisms and experimental approaches to studying cross-resistance between this compound and other chemotherapeutic agents. A thorough comprehension of these principles is essential for designing novel therapeutic strategies to overcome drug resistance in cancer.

References

Meta-analysis of preclinical studies comparing cabazitaxel and docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-analysis for Researchers and Drug Development Professionals

In the landscape of taxane-based chemotherapeutics, docetaxel has long been a cornerstone in the treatment of various cancers. However, the emergence of acquired or innate resistance often limits its efficacy. Cabazitaxel, a second-generation taxane, was developed to overcome these limitations. This guide provides a comprehensive meta-analysis of preclinical studies comparing the efficacy, mechanism of action, and safety of this compound and docetaxel, offering valuable insights for researchers, scientists, and drug development professionals.

Superior Efficacy of this compound in Resistant Tumor Models

Preclinical evidence consistently demonstrates the superior antitumor activity of this compound, particularly in tumor models with innate or acquired resistance to docetaxel.[1][2][3][4] In vitro studies have shown that while this compound and docetaxel exhibit similar antiproliferative activity in taxane-sensitive cell lines, this compound is markedly more potent in resistant cell lines.[1][4] This increased potency is highlighted by significantly lower IC50 values in resistant cell lines, with some studies reporting this compound to be 10-fold more potent than docetaxel.[2][3]

In vivo xenograft models further substantiate these findings. This compound has demonstrated excellent antitumor activity across a broad spectrum of docetaxel-sensitive human tumor xenografts.[1][2][3] More importantly, it shows significant efficacy in tumors that are poorly sensitive or resistant to docetaxel.[2][3] For instance, in a castration-resistant prostate cancer (CRPC) xenograft model (HID28), this compound exhibited greater efficacy than docetaxel at equivalent doses.[1] Similarly, in models of central nervous system (CNS) tumors and pediatric sarcomas, where first-generation taxanes have had limited success, this compound demonstrated greater antitumor activity than docetaxel.[1][4]

Quantitative Comparison of In Vitro Cytotoxicity
Cell LineResistance ProfileThis compound IC50 (µmol/L)Docetaxel IC50 (µmol/L)Reference
Various sensitiveSensitiveSimilar to DocetaxelSimilar to this compound[1][4]
Various resistantAcquired/Innate0.013–0.4140.17–4.01[2][3]
MCF7 (Breast Cancer)Sensitive0.0004 ± 0.00010.0025 ± 0.0005[5]
DU145 (Prostate Cancer)SensitiveLower than DocetaxelHigher than this compound[6]
In Vivo Antitumor Activity in Xenograft Models
Tumor ModelKey FindingReference
HID28 (Castration-Resistant Prostate)At 20 mg/kg, this compound showed a 1.4% tumor volume change compared to 16.7% for docetaxel on Day 35.[1]
Human Intracranial Glioblastoma XenograftsThis compound demonstrated enhanced antitumor activity and greater increases in life span compared to docetaxel.[1]
Pediatric Sarcoma XenograftsIn five of six models, this compound induced significantly greater tumor growth inhibition and regression compared to equivalent doses of docetaxel.[1]
N87 (Human Gastric)This compound showed a greater therapeutic index with three active dose levels compared to two for docetaxel.[2]
UISO BCA-1 (Human Breast)This compound demonstrated superior antitumor activity at its highest non-toxic dose compared to docetaxel.[7]

Mechanism of Action: A Tale of Two Taxanes

Both this compound and docetaxel share a fundamental mechanism of action: they are microtubule inhibitors.[1] They bind to tubulin, promoting its assembly into microtubules and stabilizing these structures.[1][2] This suppression of microtubule dynamics leads to a blockage of mitosis, ultimately inducing apoptosis in cancer cells.[1]

Mechanism of Action of Taxanes cluster_0 Cellular Environment cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization (Inhibited by Taxanes) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Division (Mitosis) Cell Division (Mitosis) Mitotic Spindle->Cell Division (Mitosis) Essential for Apoptosis Apoptosis Cell Division (Mitosis)->Apoptosis Arrest leads to Taxanes (this compound/Docetaxel) Taxanes (this compound/Docetaxel) Taxanes (this compound/Docetaxel)->Tubulin Dimers Bind to Taxanes (this compound/Docetaxel)->Microtubules Stabilize

Caption: Mechanism of action for taxanes like this compound and docetaxel.

A key difference that contributes to this compound's enhanced efficacy in resistant tumors is its lower affinity for P-glycoprotein (P-gp), a drug efflux pump.[8][9] Overexpression of P-gp is a common mechanism of resistance to taxanes, as it actively pumps the drugs out of the cancer cells, reducing their intracellular concentration.[1] this compound's poor substrate status for P-gp allows it to bypass this resistance mechanism, leading to higher intracellular accumulation and greater cytotoxicity in resistant cells.[9][10] Furthermore, studies have shown that this compound is taken up into cells faster and has better intracellular retention compared to docetaxel.[5]

Experimental Protocols: A Glimpse into the Methodology

The preclinical comparisons of this compound and docetaxel rely on a set of standardized experimental protocols to ensure the reliability and reproducibility of the findings.

In Vitro Cytotoxicity Assays

These assays are fundamental to determining the direct effect of the drugs on cancer cell proliferation.

In Vitro Cytotoxicity Assay Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Seed cells Incubation Incubation Drug Treatment->Incubation Add varying drug concentrations Viability Assay Viability Assay Incubation->Viability Assay Typically 24-72 hours Data Analysis Data Analysis Viability Assay->Data Analysis e.g., MTT, Crystal Violet IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation Determine

Caption: A typical workflow for an in vitro cytotoxicity assay.

  • Cell Culture : Human cancer cell lines (e.g., PC3, DU145 for prostate; MCF7 for breast) are cultured in appropriate media and conditions.

  • Drug Preparation : this compound and docetaxel are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • Treatment : Cells are seeded in multi-well plates and, after adherence, are treated with a range of concentrations of each drug.

  • Incubation : The treated cells are incubated for a specified period, typically 24 to 72 hours.

  • Viability Assessment : Cell viability is measured using assays such as the MTT assay, crystal violet staining, or Annexin V staining to assess apoptosis.[6]

  • Data Analysis : The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the drugs in a living organism.

  • Animal Models : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation : Human tumor cells are injected subcutaneously or orthotopically into the mice.

  • Treatment Administration : Once the tumors reach a palpable size, the mice are randomized into treatment groups. This compound and docetaxel are typically administered intravenously at various doses and schedules.[7]

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis : The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition and log cell kill.

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies in mice show that this compound can achieve and maintain active concentrations in tumors for an extended period.[2][3] For example, after a single intravenous dose, active concentrations were maintained for up to 96 hours in the tumors of mice.[2][3] this compound also demonstrates greater brain penetration than docetaxel, suggesting potential utility against CNS tumors.[1]

The preclinical safety profiles of this compound and docetaxel are generally consistent.[1][4] The observed side effects in animal models, such as reversible changes in the bone marrow, lymphoid system, and gastrointestinal tract, are in line with those of other taxanes.[1][4]

Conclusion

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cabazitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Cabazitaxel, a potent antineoplastic agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. As a cytotoxic drug, its waste is categorized and managed based on the level of contamination, adhering to stringent regulatory guidelines. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Waste Categorization and Disposal Streams

The fundamental principle of cytotoxic waste management lies in the accurate segregation of materials based on the amount of residual drug they contain. Chemotherapy waste is broadly classified into two main categories: trace and bulk.[1][2] This distinction is critical as it dictates the appropriate disposal pathway and containerization.

Waste CategoryDescriptionDisposal ContainerDisposal Method
Trace Chemotherapy Waste Materials containing less than 3% of the original drug volume.[2][3] This includes items such as empty vials, IV bags, tubing, and personal protective equipment (PPE) used during handling.[1]Yellow, puncture-resistant containers labeled "Trace Chemotherapy" or "Chemo".[1][2]Incineration.[1][4]
Bulk Chemotherapy Waste Materials containing more than 3% of the original drug volume.[2] This category includes partially used vials, unused formulations, and materials from spill cleanups.[5]Black, DOT-approved, puncture-resistant containers labeled as "Hazardous Waste" and "Chemotherapy Waste".[1][2]Treatment as RCRA (Resource Conservation and Recovery Act) hazardous waste, which may involve incineration or other specialized chemical treatments.[2]
Sharps Waste Any needles, syringes, or other sharp objects contaminated with this compound.Yellow or red, puncture-proof sharps containers specifically designated for chemotherapy sharps.[4][6]Incineration.[4]
Contaminated Labware Glassware and other laboratory equipment that has come into contact with this compound.Should be decontaminated. If disposable, it is treated as either trace or bulk waste depending on the level of contamination.Decontamination procedures should be established. If not feasible, dispose of as hazardous waste.

Procedural Guidance for Disposal

Adherence to a systematic workflow is paramount in managing this compound waste. The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of materials contaminated with this compound.

This compound Disposal Workflow Start Waste Generation (this compound Contaminated Material) Sharps_Decision Is the item a sharp? Start->Sharps_Decision Decision Is the residual amount > 3% of the original volume? Bulk_Waste Bulk Chemotherapy Waste Decision->Bulk_Waste Yes Trace_Waste Trace Chemotherapy Waste Decision->Trace_Waste No Black_Container Place in BLACK Hazardous Waste Container Bulk_Waste->Black_Container Yellow_Container Place in YELLOW Trace Chemo Container Trace_Waste->Yellow_Container Hazardous_Disposal Dispose as RCRA Hazardous Waste Black_Container->Hazardous_Disposal Incineration Dispose via Incineration Yellow_Container->Incineration Sharps_Decision->Decision No Sharps_Container Place in designated CHEMO SHARPS Container Sharps_Decision->Sharps_Container Yes Sharps_Container->Incineration

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Cabazitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Clinical Professionals

The effective and safe handling of Cabazitaxel, a potent cytotoxic agent used in cancer research and therapy, necessitates stringent adherence to safety protocols to minimize occupational exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, operational procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the cornerstone of safe this compound handling. All personnel, regardless of the quantity of the drug being handled, must be trained in the correct use of PPE.[1] Pregnant staff should not handle this compound.[1] The following table summarizes the required PPE, drawing from established guidelines for handling cytotoxic drugs.

PPE CategorySpecificationQuantitative Data/StandardRecommendations & Best Practices
Hand Protection Double-Gloving with Chemotherapy-Rated GlovesStandard: ASTM D6978.[2] Material: Nitrile, Neoprene, or other resistant materials.[3] Thickness: Typically greater than 4 mils (0.10 mm).[2] Breakthrough Time: No specific data is readily available for this compound. Select gloves with no breakthrough for the duration of the handling procedure. For related taxanes like Paclitaxel, some gloves show no breakthrough for over 240 minutes.[3]Always wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4] Change the outer glove immediately if contaminated or every 30-60 minutes during prolonged handling.[5] Inspect gloves for visible defects before use.
Body Protection Disposable, Impermeable GownMaterial: Polyethylene-coated polypropylene or other laminate materials.Gowns should be solid-front with back closure, long sleeves, and tight-fitting elastic or knit cuffs.[4] Change gowns every 2-3 hours or immediately after a splash or spill. Do not wear gowns outside of the handling area.
Respiratory Protection NIOSH-Certified RespiratorStandard: N95, N100, or a Powered Air-Purifying Respirator (PAPR) with HEPA filters.Required when there is a risk of generating aerosols or handling powders outside of a containment primary engineering control (e.g., biological safety cabinet).[4] A surgical mask does not provide adequate respiratory protection against aerosols of hazardous drugs.[4]
Eye and Face Protection Goggles and Face ShieldStandard: ANSI Z87.1Use chemical splash goggles in combination with a full-face shield to protect against splashes and sprays to the eyes, nose, and mouth.[6]
Foot Protection Disposable Shoe CoversN/ADon two pairs of shoe covers before entering the hazardous drug handling area.[7]

II. Experimental Protocols: Ensuring Glove Integrity

ASTM D6978: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs

This standard is the benchmark for evaluating the effectiveness of gloves in providing a barrier against chemotherapy agents.[2][3]

Methodology Overview:

  • Test Specimen: A sample of the glove material is placed in a permeation cell, acting as a barrier between the chemotherapy drug and a collection medium.[6]

  • Challenge Chemical: The outer surface of the glove material is exposed to the chemotherapy drug at a constant concentration.[6]

  • Collection and Detection: The collection medium on the other side of the glove material is continuously monitored for the presence of the drug.[6]

  • Breakthrough Time: The time it takes for the drug to be detected in the collection medium at a specified permeation rate is recorded as the breakthrough time.[6]

Researchers must consult the glove manufacturer's data, which should be based on testing performed according to ASTM D6978, to ensure the selected gloves provide adequate protection for the duration of the handling procedure.

III. Procedural Guidance: Operational and Disposal Plans

A systematic approach to the use and disposal of PPE is critical to prevent contamination and exposure.

A. Donning and Doffing PPE

The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of cross-contamination.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Shoe Covers (2 pairs) Shoe Covers (2 pairs) Inner Gloves Inner Gloves Shoe Covers (2 pairs)->Inner Gloves Gown Gown Inner Gloves->Gown Outer Gloves (over cuff) Outer Gloves (over cuff) Gown->Outer Gloves (over cuff) Respirator Respirator Outer Gloves (over cuff)->Respirator Goggles Goggles Respirator->Goggles Face Shield Face Shield Goggles->Face Shield

Figure 1. Recommended sequence for donning PPE.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Face Shield Face Shield Outer Gloves->Face Shield Goggles Goggles Face Shield->Goggles Gown and Shoe Covers Gown and Shoe Covers Goggles->Gown and Shoe Covers Respirator Respirator Gown and Shoe Covers->Respirator Inner Gloves Inner Gloves Respirator->Inner Gloves

Figure 2. Recommended sequence for doffing PPE.

B. Handling and Administration

  • Engineering Controls: All handling of this compound, especially the preparation of solutions, should be performed in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), to minimize aerosol generation.[8]

  • Spill Management: A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled. In the event of a spill, the area should be immediately cordoned off, and only personnel with appropriate PPE and training should perform the cleanup.

C. Disposal Plan

Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All items that come into contact with this compound, including unused drug, vials, syringes, needles, gloves, gowns, and cleaning materials, are considered hazardous waste.

  • Containment:

    • Sharps: Needles, syringes, and broken glass should be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste."

    • Solid Waste: Gloves, gowns, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.

  • Final Disposal: All cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations, typically through high-temperature incineration.

By implementing these comprehensive safety measures, research and clinical facilities can ensure a safe working environment for all personnel handling this compound, thereby building a culture of safety and trust that extends beyond the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.